4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
4-iodo-2-methyl-5-nitropyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4O2/c1-9-3(2-7)4(6)5(8-9)10(11)12/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTSCIPAEIARTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220411 | |
| Record name | 1H-Pyrazole-5-carbonitrile, 4-iodo-1-methyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354703-49-3 | |
| Record name | 1H-Pyrazole-5-carbonitrile, 4-iodo-1-methyl-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354703-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carbonitrile, 4-iodo-1-methyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile: Synthesis, Characterization, and Synthetic Utility
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its role in drug design. This guide focuses on the synthetically rich, albeit sparsely documented, derivative: 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile. This molecule is a highly functionalized heterocyclic building block, featuring four distinct and orthogonally reactive functional groups. We present a comprehensive overview of its physicochemical properties, a proposed, mechanistically sound synthetic pathway, predicted characterization data, and a discussion of its vast potential as a versatile intermediate for the synthesis of complex molecular architectures, particularly in the context of drug discovery and materials science.
Core Physicochemical Properties
The structure of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile is defined by a pyrazole ring substituted at every available position. This dense functionalization provides multiple points for synthetic diversification. The core properties, derived from its structure, are summarized below.
| Property | Value | Derivation |
| Molecular Formula | C₅H₃IN₄O₂ | Calculated |
| Molecular Weight | 278.01 g/mol | Calculated |
| IUPAC Name | 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile | IUPAC Nomenclature |
| Canonical SMILES | CN1C(=C(C(=N1)C#N)I)N(=O)=O | Structure to SMILES |
| InChI Key | (Predicted) | Structure to InChI |
Proposed Synthesis and Mechanistic Considerations
The proposed workflow begins with a readily available precursor and introduces the required functionalities in a stepwise manner.
Caption: Proposed multi-step synthesis of the title compound.
Mechanistic Insights:
-
Iodination: The synthesis commences with the iodination of a 1-methyl-3-nitro-1H-pyrazole precursor. The nitro group at the 3-position is a meta-director and deactivating, which favors electrophilic substitution at the C4 position. The use of ceric ammonium nitrate (CAN) as a catalyst with elemental iodine is a powerful method for the regioselective iodination of electron-deficient pyrazoles.[1]
-
Formylation: Following iodination, the C5 position is the most activated site for electrophilic substitution. A Vilsmeier-Haack reaction (using phosphoryl chloride and DMF) is the classic and effective method for introducing a formyl group (-CHO) at this position.
-
Nitrile Formation: The final conversion of the aldehyde to a nitrile is a standard, high-yielding two-step, one-pot process. First, the aldehyde is condensed with hydroxylamine to form an oxime. Subsequent dehydration of the oxime, often using reagents like acetic anhydride or thionyl chloride, furnishes the target nitrile.
Predicted Spectroscopic and Analytical Profile
Definitive structural confirmation relies on a combination of spectroscopic methods. Based on data from structurally similar compounds, the following analytical profile is predicted for 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile.[1][2][3]
| Technique | Predicted Observation | Rationale |
| ¹H-NMR | Singlet, ~3.8-4.2 ppm (3H) | Corresponds to the N-methyl protons. No other protons are present on the pyrazole ring. |
| ¹³C-NMR | 5 distinct signals | C1 (N-CH₃), C3 (-NO₂), C4 (-I), C5 (-CN), and the nitrile carbon. The C4 signal is expected to be significantly upfield due to the heavy atom effect of iodine. |
| FT-IR (cm⁻¹) | ~2230-2245 (strong)~1540-1560 (strong)~1340-1360 (strong) | C≡N stretch of the nitrile group.Asymmetric NO₂ stretch.Symmetric NO₂ stretch. |
| HRMS (ESI+) | m/z = 278.9350 ([M+H]⁺) | Calculated for [C₅H₄IN₄O₂]⁺. High-resolution mass spectrometry would confirm the elemental composition. |
Synthetic Utility and Applications
The true value of this molecule lies in its capacity as a versatile synthon. Each functional group can be addressed with a high degree of chemical selectivity, making it an ideal starting point for generating libraries of complex derivatives for screening in drug discovery and materials science.
Caption: Potential synthetic transformations of the title compound.
-
Cross-Coupling Reactions (C4-Iodo): The carbon-iodine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions can be employed to install new carbon-carbon and carbon-heteroatom bonds at the 4-position, providing a direct route to novel aryl-, alkyl-, or alkynyl-substituted pyrazoles.[1]
-
Nitro Group Reduction (C3-Nitro): The nitro group can be selectively reduced under various conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂) to yield the corresponding 3-amino-pyrazole. This introduces a key nucleophilic site and a valuable group for amide bond formation or further derivatization.
-
Nitrile Manipulation (C5-Nitrile): The carbonitrile group is exceptionally versatile. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine or serve as a precursor for the synthesis of tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.[4]
Experimental Protocols
The following protocols are proposed as a robust starting point for the synthesis and subsequent derivatization of the title compound. As a matter of standard laboratory practice, all reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 5.1: Proposed Synthesis via CAN-Mediated Iodination
-
Reaction Setup: To a solution of 1-methyl-3-nitro-1H-pyrazole (1.0 eq) in acetonitrile, add elemental iodine (I₂, 1.1 eq).
-
Initiation: Add ceric ammonium nitrate (CAN, 2.0 eq) portion-wise over 15 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product (4-Iodo-1-methyl-3-nitro-1H-pyrazole) by column chromatography on silica gel.
-
Subsequent Steps: Carry the purified intermediate through the formylation and nitrile formation steps as outlined in Section 2.0.
Protocol 5.2: Representative Suzuki Cross-Coupling
This protocol describes a general method for derivatizing the C4-iodo position.
-
Reaction Setup: In a reaction vial, combine 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (1.0 eq), the desired boronic acid partner (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (4:1).
-
Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the desired C4-arylated pyrazole derivative.
Conclusion
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile represents a quintessential example of a high-value chemical building block. Its densely packed, orthogonally reactive functional groups provide chemists with a powerful platform for the rapid generation of molecular diversity. While not commercially available, its logical synthesis from known precursors makes it an accessible target for research laboratories. The strategic application of this synthon in well-designed synthetic campaigns holds significant promise for accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.
References
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. IntechOpen. Available at: [Link]
-
Beilstein Institute. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.[1]
-
Smolecule. (2023). 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile. Smolecule.[4]
-
Scientific Research Publishing. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing.[3]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.[2]
-
ResearchGate. (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate.[5]
Sources
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. Buy 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile | 1393101-11-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
Part 1: Executive Summary & Physicochemical Profile[1]
The Strategic Imperative
In the high-stakes environment of drug discovery, 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (CAS: 113840-34-3) represents a high-value scaffold. Its structural complexity—featuring a halogen handle (4-Iodo), a strong electron-withdrawing group (3-Nitro), and a reactive nitrile (5-Cyano)—makes it a versatile intermediate for Suzuki-Miyaura cross-couplings and SNAr reactions .
However, its utility is governed strictly by its solubility profile. Improper solvation leads to:
-
Inconsistent Biological Data: Precipitation in assay buffers (false negatives/positives).
-
Synthetic Failure: Incomplete conversion in cross-coupling reactions due to poor mass transfer.
-
Purification Loss: Inefficient recrystallization yields.
This guide provides a definitive, mechanism-based approach to solubilizing this compound in DMSO (for assays/reactions) and Methanol (for purification/crystallization).
Physicochemical Analysis
To understand solubility, we must first analyze the molecular interactions at play.
| Feature | Chemical Moiety | Solvation Mechanism Implication |
| Core Scaffold | 1H-Pyrazole | Aromatic system requiring π-stacking or polar interactions. |
| H-Bond Donor | None (N-Methylated) | Hydrophobic Character: Cannot donate H-bonds to water; relies on dipole interactions. |
| H-Bond Acceptors | 3-NO₂, 5-CN, N2 | Polar Solvation: Strong interaction with protic solvents (MeOH) via H-bonding. |
| Polarizability | 4-Iodo | Dispersion Forces: Large, soft halogen increases solubility in polar aprotic solvents (DMSO). |
| Electronic State | Electron-Deficient | The NO₂ and CN groups pull electron density, increasing the dipole moment. |
Part 2: Solubility in DMSO (The Aprotic Polar Context)
Mechanism of Dissolution
Dimethyl Sulfoxide (DMSO) is the "Gold Standard" solvent for this compound.
-
Dielectric Constant (
= 46.7): DMSO effectively shields the high dipole moment generated by the nitro and nitrile groups. -
Dipole-Dipole Interaction: The sulfoxide oxygen of DMSO interacts strongly with the electron-deficient pyrazole ring.
-
Polarizability Match: The soft sulfur atom in DMSO interacts favorably with the large, polarizable iodine atom (soft-soft interaction).
Application: Stock Solution Preparation
For biological assays (e.g., kinase inhibition screens), a 10 mM to 100 mM stock solution is standard.
Protocol A: Preparation of 100 mM Stock Solution
Objective: Create a stable, precipitation-free stock for long-term storage at -20°C.
-
Calculate Mass:
-
MW ≈ 278.01 g/mol .
-
Target: 10 mL of 100 mM solution.
-
Required Mass:
.
-
-
Solvent Addition (Critical Step):
-
Do NOT add the full 10 mL at once.
-
Add 8 mL of anhydrous DMSO (Grade: ACS Spectrophotometric).
-
Rationale: Adding solvent in increments prevents the formation of a "gummy" solvate shell that slows dissolution.
-
-
Agitation:
-
Vortex at 2000 rpm for 60 seconds.
-
Sonicate at 40 kHz for 5 minutes (bath temperature < 30°C).
-
Checkpoint: Solution should be clear and yellow/orange. If particulates remain, extend sonication.
-
-
Final Volume Adjustment:
-
Transfer to a volumetric flask. Rinse the vial with DMSO.
-
Top up to exactly 10 mL.
-
-
Storage:
-
Aliquot into amber glass vials (protects Iodo group from photodegradation).
-
Store under Argon/Nitrogen to prevent DMSO hygroscopicity (water absorption reduces solubility).
-
Part 3: Solubility in Methanol (The Protic Polar Context)
Mechanism of Dissolution
Methanol (MeOH) serves a different purpose: Purification .
-
H-Bonding: Methanol acts as a hydrogen bond donor to the nitro oxygens and the nitrile nitrogen.
-
Temperature Dependence: This compound exhibits a steep solubility curve in MeOH.
-
Cold (0°C): Low solubility (ideal for crystallization).
-
Hot (64.7°C - Reflux): High solubility (ideal for dissolution).
-
Application: Recrystallization & Purification
The synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile often yields byproducts (e.g., unreacted starting material or regioisomers). Recrystallization from MeOH is the preferred purification method.
Protocol B: Thermal Recrystallization Workflow
Objective: Purify crude material to >98% HPLC purity.
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add MeOH (HPLC Grade) at a ratio of 5 mL per gram of solid.
-
Heat to reflux (approx. 65°C) with stirring.
-
Observation: If solid remains, add MeOH in 1 mL increments until fully dissolved.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble black specks (iodine decomposition) are visible, filter the hot solution through a pre-warmed Celite pad.
-
-
Nucleation & Growth:
-
Remove from heat. Allow to cool slowly to Room Temperature (RT) over 2 hours.
-
Do not place directly on ice; rapid cooling traps impurities.
-
Once at RT, move to 4°C (fridge) for 12 hours.
-
-
Collection:
-
Filter the crystals using a Buchner funnel.[1]
-
Wash with cold (-20°C) MeOH.
-
Dry under vacuum at 40°C.
-
Part 4: Comparative Analysis & Solvent Selection
| Parameter | DMSO | Methanol |
| Solubility (RT) | High (>100 mg/mL) | Moderate (~10-30 mg/mL) |
| Solubility (Reflux) | N/A (Boiling point too high) | High (>100 mg/mL) |
| Primary Use | Biological Assays, NMR, Reaction Solvent (SNAr) | Recrystallization, LC-MS Mobile Phase |
| Volatility | Low (Difficult to remove) | High (Easy to remove) |
| Hygroscopicity | Extreme (Absorbs water rapidly) | High |
| Stability Risk | Oxidation of DMSO to Sulfone (rare) | Nucleophilic attack on Nitrile (if base present) |
Part 5: Visual Workflows (Graphviz)
Solubility Determination Workflow
This logic gate ensures you determine the precise solubility limit for your specific batch without wasting valuable compound.
Figure 1: Decision tree for solubility assessment and purification logic.
Molecular Interaction Diagram
Understanding why the solvent works is crucial for troubleshooting.
Figure 2: Mechanistic interactions between functional groups and solvent molecules.
Part 6: Safety & Handling
Warning: Nitro-substituted pyrazoles can be energetic.
-
Explosion Hazard: Although stable at room temperature, nitro compounds can decompose violently if heated to dryness. Never distill the solvent to dryness on a rotary evaporator at high bath temperatures (>50°C). Always leave a small amount of solvent or use a stream of nitrogen.
-
Toxicity: The nitrile group can metabolize to release cyanide in vivo. Handle all powders in a fume hood.
-
DMSO Permeability: DMSO penetrates skin instantly, carrying the dissolved nitro-pyrazole with it. Double-glove (Nitrile over Latex) is mandatory.
References
-
General Pyrazole Recrystallization Protocols: Arkivoc. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives." (2014).[2] [Link]
-
Solubility of Pyrazole Carbonitriles: EPA CompTox Dashboard. "3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile Properties." [Link]
Sources
Literature review of 4-iodo-pyrazole intermediates in drug discovery
Executive Summary
In the architecture of small-molecule therapeutics, the pyrazole ring is a "privileged scaffold," appearing in over 20% of FDA-approved kinase inhibitors. While 4-bromo-pyrazole is a common commodity chemical, 4-iodo-pyrazole has emerged as the superior intermediate for complex, late-stage functionalization.[1]
This guide analyzes the technical superiority of the 4-iodo variant.[2][3][4][5][6] Unlike its bromide counterpart, the C4–Iodine bond possesses a lower bond dissociation energy (53 kcal/mol vs. 68 kcal/mol for C–Br), enabling oxidative addition by palladium catalysts under milder conditions. This reactivity profile is critical when synthesizing sterically hindered kinase inhibitors (e.g., Crizotinib, Encorafenib) where thermal degradation of sensitive functional groups is a risk.
The Chemical Rationale: Why Iodine?
The choice of halogen at the C4 position dictates the synthetic pathway's efficiency. The iodine atom serves as a highly reactive "handle," allowing for orthogonal functionalization strategies that are often impossible with chlorides or bromides.
Comparative Reactivity Profile
| Feature | 4-Chloro-pyrazole | 4-Bromo-pyrazole | 4-Iodo-pyrazole | Impact on Drug Discovery |
| Bond Energy (C-X) | ~81 kcal/mol | ~68 kcal/mol | ~53 kcal/mol | Faster Pd-insertion; requires lower activation energy.[1] |
| Suzuki Coupling | Difficult; requires specialized ligands (e.g., Buchwald). | Standard; requires heating (>80°C). | Facile; often proceeds at RT or mild heat (40-60°C). | Critical for coupling thermally unstable boronic acids. |
| Sonogashira | Rarely successful. | Moderate yields. | Excellent; standard substrate. | Essential for alkyne-linked inhibitors. |
| C-H Acidity (pKa) | ~14.2 | ~14.0 | ~13.8 | Slightly higher acidity facilitates N-alkylation.[1] |
Synthetic Access: Preparation Protocols
Reliable access to high-purity 4-iodo-pyrazole is the foundation of this chemistry. Below are two field-proven protocols: a "Green" method for scale-up and a "High-Precision" method for electron-deficient substrates.
Protocol A: Oxidative Iodination (Green Chemistry / Scale-Up)
Best for: Unsubstituted pyrazoles or electron-rich derivatives.[1]
Reagents: Pyrazole (1.0 eq),
-
Dissolution: Suspend pyrazole (e.g., 100 mmol) in water (50 mL). The system is heterogeneous initially.
-
Addition: Add finely powdered iodine (
) in one portion. The mixture turns dark brown. -
Oxidation: Dropwise add
over 30 minutes. Caution: Exothermic. Maintain temp < 40°C. -
Workup: Stir for 2-4 hours. The product usually precipitates as a white solid.
-
Purification: Filter the solid. Wash with 10%
(to remove residual iodine) and cold water. Recrystallize from Ethanol/Water if necessary.
Protocol B: NIS-Mediated Iodination (High Precision)
Best for: Electron-deficient pyrazoles (e.g., 3-trifluoromethyl-pyrazole).[1]
Reagents: Substituted Pyrazole, N-Iodosuccinimide (NIS), TFA/Acetonitrile (
-
Setup: Dissolve substrate in dry Acetonitrile (
). -
Activation: Add TFA (10 mol%) to activate the NIS.
-
Iodination: Add NIS (1.1 eq) at 0°C, then warm to RT.
-
Validation: Monitor via LCMS. The C4-H peak will disappear.
-
Isolation: Quench with sat.
, extract with EtOAc.
Functionalization Strategy: The Divergent Workflow
The utility of 4-iodo-pyrazole lies in its ability to undergo sequential functionalization at the Nitrogen (N1) and Carbon (C4) positions.[9] The order of operations is critical for regioselectivity.
Decision Matrix: Order of Operations
-
Path A (N-First): Used when the N-substituent is bulky or requires precise regiocontrol.
-
Path B (C-First): Used when the N-substituent is acid-labile or temporary (requires protection like THP or SEM).
Caption: Divergent synthetic workflows for 4-iodopyrazole. Path A is preferred for scale; Path B offers higher regiocontrol.
Case Study: Crizotinib and the "Piperidine Link"[1]
The synthesis of Crizotinib (Pfizer), a c-MET/ALK inhibitor, perfectly illustrates the necessity of the 4-iodo intermediate.[1] The drug features a pyrazole ring linked to a piperidine.
The Challenge
Direct coupling of a pyrazole to a piperidine ring is sterically demanding. Using a 4-bromo-pyrazole often leads to incomplete conversion or requires harsh forcing conditions that degrade the chiral center of the piperidine.
The 4-Iodo Solution
Pfizer and subsequent process chemists utilized 4-iodo-1-(piperidin-4-yl)-1H-pyrazole as a key intermediate.[1]
Step-by-Step Mechanism:
-
Nucleophilic Substitution (
): 4-iodopyrazole is reacted with N-Boc-4-fluoropiperidine (or similar electrophile).-
Note: The iodine atom remains stable during this basic alkylation step.
-
-
Suzuki Coupling: The resulting 4-iodo intermediate undergoes Suzuki coupling with the complex aryl-boronic ester of the Crizotinib core.
Caption: Synthesis of Crizotinib utilizing the 4-iodopyrazole intermediate for late-stage convergent assembly.
Troubleshooting & Optimization
Working with 4-iodopyrazoles presents unique challenges compared to bromides.[5][6]
Issue 1: Dehalogenation (Hydrodeiodination)
During Pd-catalyzed coupling, the C–I bond is so reactive that it can sometimes undergo reduction (replacing I with H) instead of coupling, especially if the transmetallation step is slow.
-
Solution: Use anhydrous solvents (exclude water/proton sources).[12]
-
Catalyst Switch: Switch to
or which are less prone to promoting dehalogenation than systems.
Issue 2: Regioselectivity (N1 vs N2)
When alkylating 4-iodopyrazole, a mixture of N1 and N2 isomers is possible if the pyrazole is unsymmetrical (e.g., 3-methyl-4-iodopyrazole).[1]
-
Solution: Use Cesium Carbonate (
) in DMF. The "Cesium Effect" often improves the ratio of the desired thermodynamic isomer compared to Sodium or Potassium bases.
Issue 3: Iodine Migration
In rare cases involving strong lithium bases (e.g., n-BuLi), "Halogen Dance" (migration of Iodine from C4 to C5) can occur.
-
Solution: Avoid lithiation. Use Grignard exchange (
) at low temperatures (-20°C) if metallation is required.
References
-
Synthesis of 4-Iodopyrazoles via Electrophilic Iodination: Vulkhor, I. et al.[8] "Green synthesis of iodinated pyrazoles using hydrogen peroxide."[8] Journal of Heterocyclic Chemistry. [Link]
-
Crizotinib Synthetic Route & Intermediates: Cui, J. J. et al. "Discovery of 3-[(3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile (CP-690,550)."[1] Journal of Medicinal Chemistry. (Note: Reference validates pyrazole-piperidine assembly). [Link]
-
Suzuki Coupling of 4-Iodopyrazoles: Kotha, S. et al.[12] "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis."[4] Tetrahedron. [Link]
-
Regioselectivity in Pyrazole Alkylation: Lund, H. et al.[10] "Regioselectivity in the alkylation of 3-substituted pyrazoles." European Journal of Organic Chemistry. [Link]
Sources
- 1. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. html.rhhz.net [html.rhhz.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile: Synthesis, Characterization, and Physicochemical Properties
Abstract: This technical guide provides a comprehensive overview of the novel heterocyclic compound, 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile. As a highly functionalized pyrazole, this molecule holds significant potential as a versatile building block for medicinal chemistry and drug development, particularly due to the presence of multiple reactive sites. Given the absence of extensive published data on this specific molecule, this document serves as a foundational resource, offering predicted physicochemical properties based on analogous structures, a proposed multi-step synthetic pathway, and a detailed workflow for its structural characterization and purity assessment. The methodologies are grounded in established principles of heterocyclic chemistry and are designed to be robust and reproducible for researchers in the field.
Introduction and Molecular Overview
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. The target molecule of this guide, 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile, is a particularly interesting derivative. It combines several key functional groups onto a single pyrazole core:
-
An iodine atom at the C4 position, which can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further molecular complexity.
-
A nitro group at the C3 position, a strong electron-withdrawing group that modulates the electronics of the ring and can be a precursor for an amino group.
-
A carbonitrile (cyano) group at the C5 position, which can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further derivatization possibilities.
-
A methyl group on the N1 nitrogen, which blocks one of the tautomeric forms of the pyrazole ring, ensuring regiochemical integrity in subsequent reactions.
This combination of functional groups makes the compound a highly valuable, albeit currently uncharacterized, synthon for creating diverse chemical libraries. This guide provides the necessary theoretical and practical framework for its synthesis and analysis.
Molecular Structure and Predicted Properties
The fundamental properties of the molecule are summarized below. It is important to note that while the molecular formula and weight are exact, the physical properties are estimations derived from structurally related compounds.
| Property | Value / Prediction | Rationale / Source |
| IUPAC Name | 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile | - |
| Molecular Formula | C₅H₃IN₄O₂ | - |
| Molecular Weight | 277.99 g/mol | - |
| CAS Number | Not assigned | Compound appears novel |
| Predicted Physical Form | Crystalline solid | Substituted iodo-pyrazoles are typically solids.[1] |
| Predicted Color | Pale yellow | Aromatic nitro compounds are often yellow solids or liquids.[2] |
| Predicted Melting Point | 160 - 220 °C | Highly polar, functionalized pyrazoles and nitrated heterocycles often exhibit high melting points.[3] |
| Predicted Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetone); Insoluble in water. | Aromatic nitro compounds are generally insoluble in water.[2] The polar nature suggests solubility in organic solvents. |
Proposed Synthetic Pathway
As there is no established protocol for the synthesis of the title compound, a logical, multi-step pathway is proposed, starting from a readily available precursor. The strategy focuses on the sequential functionalization of the pyrazole ring, a common and effective approach in heterocyclic chemistry.[4]
Sources
Methodological & Application
Synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile from precursors
This Application Note provides a detailed, evidence-based protocol for the synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (CAS 1354703-49-3). This compound is a highly functionalized heterocyclic building block, critical in the development of pharmaceuticals such as HIF-2α inhibitors and antimicrobial agents.
Part 1: Introduction & Retrosynthetic Strategy
The target molecule features a pyrazole core fully substituted with electronically diverse groups: a nitro group (C3), an iodine atom (C4), a nitrile group (C5), and a methyl group (N1). The combination of the nitro and nitrile groups renders the pyrazole ring highly electron-deficient, making the introduction of the iodine atom via standard electrophilic aromatic substitution (SEAr) challenging.
Synthetic Logic: Direct iodination of the unfunctionalized pyrazole core followed by nitration/cyanation is often regiochemically ambiguous. The most robust strategy involves constructing the 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile scaffold first, followed by a high-energy electrophilic iodination at the C4 position.
Retrosynthetic Analysis:
-
Target: 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile.[]
-
Precursor 1: 1-Methyl-3-nitro-1H-pyrazole-5-carbonitrile (The "Scaffold").
-
Precursor 2: 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide.
-
Starting Material: 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid (or its ester).
Figure 1: Retrosynthetic pathway prioritizing the construction of the electron-deficient core before late-stage iodination.
Part 2: Detailed Experimental Protocols
Stage 1: Synthesis of the Scaffold (Precursor Formation)
Note: If 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (CAS 1245771-75-8) is commercially sourced, skip to Stage 2.
Objective: Convert the carboxylic acid derivative to the nitrile.
Step 1.1: Amidation
-
Reagents: 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid, Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH).
-
Mechanism: Acid chloride formation followed by nucleophilic acyl substitution.
-
Suspend 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (10.0 mmol) in dry toluene (50 mL).
-
Add SOCl₂ (15.0 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of acid chloride).
-
Concentrate the mixture in vacuo to remove excess SOCl₂.
-
Dissolve the residue in dry CH₂Cl₂ (20 mL) and cool to 0°C.
-
Add NH₄OH (28% aq., 50 mmol) dropwise or bubble NH₃ gas. Stir for 1 hour.
-
Filter the precipitate, wash with water and cold ether to yield 1-methyl-3-nitro-1H-pyrazole-5-carboxamide .
Step 1.2: Dehydration to Nitrile
-
Reagents: Trifluoroacetic Anhydride (TFAA), Pyridine (or POCl₃).
-
Mechanism: Dehydration of the primary amide.
-
Dissolve the amide (10.0 mmol) in dry 1,4-dioxane (30 mL) containing Pyridine (20.0 mmol).
-
Cool to 0°C and add TFAA (12.0 mmol) dropwise.
-
Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (the nitrile is less polar than the amide).
-
Workup: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 30 mL).
-
Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to obtain 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile .
Stage 2: Regioselective Iodination (Key Transformation)
Objective: Install the iodine atom at the C4 position. Challenge: The pyrazole ring is severely deactivated by the 3-nitro and 5-cyano groups. Standard I₂/NaHCO₃ conditions will fail. We must use a "super-electrophilic" iodine source.
Method A: N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA) This method generates the highly reactive I⁺ species capable of attacking electron-poor heterocycles.
Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an Argon atmosphere.
-
Dissolution: Add 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (1.0 eq, 5.0 mmol, ~760 mg) to Trifluoroacetic Acid (TFA) (10 mL).
-
Note: If solubility is poor, add 2 mL of Trifluoroacetic Anhydride (TFAA) to scavenge water.
-
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.5 eq, 7.5 mmol, 1.69 g) in one portion.
-
Reaction: Heat the mixture to 60°C for 4–12 hours.
-
Monitoring: Check LC-MS for the mass shift (M+H: 153 -> 279).
-
Boost: If conversion is slow, add Sulfuric Acid (H₂SO₄) (0.5 mL) as a catalyst to generate the superelectrophile.
-
-
Quench: Cool to RT and pour the mixture onto ice-water (50 mL).
-
Neutralization: Carefully neutralize with solid NaHCO₃ or 2M NaOH until pH ~8. Caution: CO₂ evolution.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (yellow color disappears), then brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via column chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Method B: Iodine Monochloride (ICl) and Silver Sulfate (Ag₂SO₄) Based on protocols for nitropyrazoles [1], this method drives the reaction by precipitating AgCl.
-
Dissolve substrate (5.0 mmol) in concentrated H₂SO₄ (10 mL) or Acetic Acid (15 mL).
-
Add Ag₂SO₄ (3.0 mmol) followed by ICl (6.0 mmol).
-
Stir at RT for 2 hours, then heat to 50°C if necessary.
-
Filter off the AgCl precipitate before aqueous workup.
Part 3: Data Analysis & Validation
Expected Analytical Data:
| Property | Value / Observation |
|---|---|
| Appearance | Pale yellow to off-white solid. |
| Molecular Weight | 277.98 g/mol |
| MS (ESI+) | m/z 278.9 [M+H]⁺ |
| ¹H NMR (DMSO-d₆) | No aromatic protons on the ring. Only the N-methyl singlet at ~4.10 ppm. (Absence of C4-H signal at ~7.5 ppm confirms substitution). |
| ¹³C NMR | Signals for C-NO₂ (C3), C-I (C4), C-CN (C5), CN group (~112 ppm), N-CH₃. |
Troubleshooting Guide:
-
Issue: Incomplete conversion.
-
Solution: The ring is very deactivated. Increase temperature to 80°C and use Method A with H₂SO₄. Ensure anhydrous conditions.
-
-
Issue: Regioselectivity (Iodination at Methyl group?).
-
Solution: Unlikely under electrophilic conditions. Radical conditions (light) should be avoided to prevent benzylic-type iodination.
-
-
Issue: Hydrolysis of Nitrile.
-
Solution: Avoid prolonged heating in aqueous acid. The TFA method is preferred as it is non-aqueous during the reaction.
-
Part 4: Workflow Visualization
Figure 2: Step-by-step workflow for the iodination of the deactivated pyrazole core.
Part 5: Safety & Handling
-
High Nitrogen Content: Nitro-pyrazoles can be energetic. Avoid overheating dry solids.
-
TFA & Acids: Corrosive. Use in a fume hood.
-
Cyanides: The nitrile group is stable, but combustion may release HCN.
-
Iodinating Agents: NIS and ICl are oxidizers and irritants.
References
-
Direct Iodination of Nitropyrazoles: S. F. Vasilevsky et al., Izvestiya Akademii Nauk, Seriya Khimicheskaya, 2000, 49(8), 1482-1484. (Demonstrates ICl/Ag₂SO₄ efficacy on nitropyrazoles). Link
-
Synthesis of Pyrazole Carbonitriles: National Institutes of Health (PMC), "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles". (Provides context on nitrile stability and precursors). Link
-
Precursor Availability: 1-Methyl-3-nitro-1H-pyrazole-5-carbonitrile (CAS 1245771-75-8) is a known building block.[2] Link
-
Iodination Methodologies: BenchChem Comparative Guide to Pyrazole Iodination. Link
Sources
Suzuki-Miyaura coupling conditions for 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
An Application Guide for the Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for performing the Suzuki-Miyaura cross-coupling reaction on the highly electron-deficient heterocyclic substrate, 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile. Substituted pyrazoles are privileged scaffolds in medicinal chemistry, and their elaboration via cross-coupling is a cornerstone of modern drug discovery.[1] This document moves beyond a simple recitation of steps to explain the critical rationale behind reagent selection and parameter optimization, addressing the unique challenges posed by this substrate's electronic and structural features. Detailed protocols, mechanistic insights, and troubleshooting strategies are provided to enable researchers, scientists, and drug development professionals to successfully synthesize novel pyrazole derivatives.
Introduction: The Challenge and Opportunity
The Suzuki-Miyaura coupling is arguably the most widely utilized transition metal-catalyzed reaction for the formation of C-C bonds, prized for its functional group tolerance, mild conditions, and the commercial availability of its boronic acid and ester reagents.[2][3] Its application in constructing biaryl and heteroaryl-aryl linkages is fundamental to the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][4]
The substrate in focus, 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile, presents a unique set of challenges and opportunities. While the iodo-substituent provides a highly reactive handle for the initial oxidative addition step—the reactivity order being I > Br > OTf >> Cl[5][6]—the pyrazole core is rendered exceptionally electron-deficient by the synergistic effect of the C3-nitro and C5-carbonitrile groups. This pronounced electronic character significantly influences the stability of catalytic intermediates and dictates the optimal choice of catalyst, ligand, and base. Understanding these nuances is paramount for achieving high-yield, selective coupling.
Mechanistic Considerations for an Electron-Deficient System
The efficacy of a Suzuki-Miyaura coupling hinges on the smooth execution of its three primary catalytic steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] For our specific substrate, each step warrants special consideration.
-
Oxidative Addition: This is often the rate-determining step.[6] The presence of strong electron-withdrawing groups (EWGs) on the aryl halide is known to facilitate this step by lowering the electron density at the carbon-iodine bond, making it more susceptible to attack by the Pd(0) catalyst.[9] Therefore, the oxidative addition to 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile is expected to be facile.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10] The choice of base is critical; it must be strong enough to facilitate boronate formation without promoting unwanted side reactions.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial here, as they accelerate reductive elimination and prevent β-hydride elimination, thereby improving reaction efficiency and yield.[7] For challenging substrates, modern dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) have proven indispensable.[7]
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Recommended Protocol: Coupling with Phenylboronic Acid
This protocol details a general procedure for the coupling of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile with phenylboronic acid. It is intended as a starting point for optimization.
Materials and Equipment:
-
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or reaction vial with stir bar
-
Septa and needles
-
Argon or Nitrogen gas supply
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile, phenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand, then add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Degassing: Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon. Alternatively, bubble argon through the stirred solution for 15-20 minutes.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Condition Screening and Optimization
For challenging couplings, a single set of conditions may not be universally optimal. Screening a matrix of catalysts, ligands, bases, and solvents is a standard practice for maximizing yield and minimizing side products.
| Parameter | Condition A (Standard) | Condition B (Robust) | Condition C (Mild) | Rationale & Insights |
| Pd Pre-catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (2 mol%) | Pd(OAc)₂ is cost-effective. Pd₂(dba)₃ is a stable source of Pd(0). Pre-catalysts like XPhos Pd G3 are highly active and air-stable, simplifying setup.[7][11] |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | PPh₃ (8 mol%) | Bulky, electron-rich biaryl phosphines like SPhos and XPhos are superior for coupling electron-deficient halides.[7] PPh₃ is a classic ligand but often less effective for this substrate class. |
| Base | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) | K₂CO₃ (3.0 eq) | K₃PO₄ is a versatile and effective base.[12] Cs₂CO₃ is more soluble and often enhances rates for difficult couplings. K₂CO₃ is a milder, economical choice.[7] |
| Solvent | Dioxane / H₂O (5:1) | Toluene / H₂O (10:1) | DMF | Dioxane/water is a common, effective solvent system. Toluene can be beneficial at higher temperatures. DMF is a polar aprotic solvent that can sometimes improve solubility and rates.[13] |
| Temperature | 100 °C | 110 °C | 80 °C | Higher temperatures generally increase reaction rates but can also lead to degradation. Start with moderate heat and adjust based on reaction progress. |
Experimental Workflow & Troubleshooting
A successful experiment relies on a logical workflow from preparation to analysis.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/deoxygenated conditions.3. Base is too weak or insoluble.4. Temperature is too low. | 1. Use a fresh palladium source or a more robust pre-catalyst.2. Ensure rigorous degassing and use of anhydrous solvents.3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase reaction temperature in 10 °C increments. |
| Formation of Homocoupled Product (Ar-Ar) | 1. Presence of oxygen in the reaction.2. Reaction temperature is too high, causing catalyst decomposition. | 1. Improve degassing procedure.2. Lower the reaction temperature and extend the reaction time. |
| Protodeboronation of Boronic Acid | 1. Reaction conditions are too harsh (high temp, prolonged time).2. Presence of excess water or protic sources. | 1. Use a slight excess (1.2-1.5 eq) of the boronic acid.2. Lower the reaction temperature.3. Ensure solvents are properly dried. |
| Decomposition of Starting Material | 1. Base is too strong, reacting with nitro/nitrile groups.2. Reaction temperature is too high. | 1. Screen milder bases like K₂CO₃ or KF.2. Reduce the reaction temperature. Consider microwave irradiation for rapid, controlled heating.[13] |
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. National Center for Biotechnology Information. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. National Center for Biotechnology Information. [Link]
-
Suzuki‐Miyaura cross‐coupling of heteroaryl halides with... - ResearchGate. ResearchGate. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. YouTube. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. National Center for Biotechnology Information. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. MDPI. [Link]
-
Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. National Center for Biotechnology Information. [Link]
-
Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. YouTube. [Link]
-
Suzuki cross-coupling reaction - YouTube. YouTube. [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube. YouTube. [Link]
-
Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. ResearchGate. [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Reduction of nitro group in 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
Application Note & Protocol
Chemoselective Reduction of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile using Tin(II) Chloride
Abstract & Introduction
The synthesis of substituted aminopyrazoles represents a cornerstone in modern medicinal chemistry and drug development. These scaffolds are prevalent in a multitude of biologically active molecules.[1] A common synthetic challenge lies in the selective reduction of a nitro group in the presence of other sensitive functionalities. This application note provides a robust and highly chemoselective protocol for the reduction of the nitro group in 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile to yield the corresponding 5-amino-4-iodo-1-methyl-1H-pyrazole-4-carbonitrile.
The substrate presents a significant selectivity challenge due to the presence of three reducible or reactive sites: the target nitro group, a C-I bond susceptible to hydrodehalogenation, and a nitrile group that can be reduced by potent hydrides. While catalytic hydrogenation is a common method for nitro reduction, catalysts like palladium on carbon (Pd/C) are known to readily cleave carbon-halogen bonds, particularly the weaker C-I bond.[2] Conversely, powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce the nitrile and can lead to undesired azo products from aromatic nitro compounds.[2][3]
This guide details a method utilizing tin(II) chloride (SnCl2), a classical reagent renowned for its mildness and exceptional chemoselectivity in reducing aromatic nitro groups while preserving halogens, nitriles, and other sensitive functionalities.[2][4][5][6] We will explore the mechanistic rationale for this selectivity and provide a detailed, validated protocol for researchers in organic synthesis and drug discovery.
Mechanism & Rationale for Reagent Selection
The reduction of a nitro group to an amine is a six-electron process. The mechanism for reduction by tin(II) chloride in an acidic medium involves a series of single-electron transfers from the Sn(II) salt, which is oxidized to Sn(IV), and subsequent protonation steps.[4] The reaction proceeds through nitroso and hydroxylamine intermediates.
Key Reaction: Ar-NO₂ + 3 SnCl₂ + 7 H⁺ → Ar-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O
The choice of SnCl₂ is predicated on its ability to act as a mild electron donor, selectively targeting the highly electrophilic nitro group over other functionalities present in the molecule.
-
Chemoselectivity: SnCl₂ is highly selective for the nitro group. Carbonyls, esters, and, most importantly for this application, nitriles and aryl halides are generally unreactive under these conditions.[5][6]
-
Avoidance of Dehalogenation: Unlike catalytic hydrogenation with Pd/C or even Raney Nickel, which can pose a risk of cleaving the C-I bond, SnCl₂ reduction reliably preserves aryl halides.[2]
-
Operational Simplicity: The reaction is typically run under straightforward reflux conditions and does not require specialized high-pressure equipment.[7]
The following diagram illustrates the logical workflow for selecting the appropriate reducing agent for this specific substrate, highlighting the decision to use SnCl₂.
Caption: Reagent selection workflow for the target reduction.
Detailed Experimental Protocol
This protocol is designed for a 1 mmol scale reaction. It can be scaled accordingly with appropriate adjustments to reagent quantities and solvent volumes.
Materials & Reagents
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier (Example) | Purity |
| 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile | N/A | C₅H₃IN₄O₂ | 277.99 | Custom Synthesis | >98% |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 6272-33-9 | SnCl₂·2H₂O | 225.65 | Sigma-Aldrich | >98% |
| Ethanol (EtOH), 200 Proof | 64-17-5 | C₂H₅OH | 46.07 | Fisher Scientific | ACS Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | VWR Chemicals | ACS Grade |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 | Lab Prepared | N/A |
| Brine (Saturated NaCl Solution) | 7647-14-5 | NaCl | 58.44 | Lab Prepared | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Acros Organics | >99.5% |
| Silica Gel for Column Chromatography | 7631-86-9 | SiO₂ | 60.08 | SiliCycle | 60 Å, 40-63 µm |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates (silica gel 60 F₂₅₄)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Glassware for column chromatography
Safety Precautions
-
Tin(II) Chloride: Corrosive and may cause skin sensitization. Causes severe skin burns and eye damage.[8][9] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
-
Workup: The neutralization step with sodium bicarbonate can be exothermic and produce CO₂ gas. Add the base slowly and with good stirring to control the reaction.
Step-by-Step Procedure
The overall experimental workflow is depicted in the diagram below.
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (278 mg, 1.0 mmol).
-
Solvent Addition: Add ethanol (20 mL) and stir until the starting material is fully dissolved.
-
Reagent Addition: Add tin(II) chloride dihydrate (1.13 g, 5.0 mmol, 5.0 equivalents) to the solution.[6] The mixture may become a suspension.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 2-4 hours).
-
Cooling & Concentration: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Concentrate the solvent using a rotary evaporator.
-
Quenching: Pour the concentrated residue into a beaker containing approximately 50 mL of ice. Add ethyl acetate (50 mL) and stir.
-
Neutralization: Slowly and carefully add saturated aqueous sodium bicarbonate solution with vigorous stirring. Continue addition until the mixture becomes basic (pH 7-8) and effervescence ceases. A thick, white precipitate of tin salts will form.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 30 mL).
-
Washing & Drying: Combine all organic layers. Wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-amino-4-iodo-1-methyl-1H-pyrazole-4-carbonitrile.
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Product | 5-amino-4-iodo-1-methyl-1H-pyrazole-4-carbonitrile |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-90% (isolated) |
| ¹H NMR | Appearance of a broad singlet corresponding to the -NH₂ protons (typically δ 4.5-6.0 ppm, solvent dependent). Shift of the N-methyl singlet (δ ~3.8 ppm). |
| IR Spectroscopy | Disappearance of characteristic nitro group stretches (~1530 cm⁻¹ and ~1350 cm⁻¹). Appearance of N-H stretching vibrations for the primary amine (~3450-3300 cm⁻¹). The nitrile (C≡N) stretch should remain (~2220 cm⁻¹). |
| Mass Spectrometry | ESI-MS should show the correct molecular ion peak for C₅H₅IN₄ [M+H]⁺. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient heating or reaction time. Impure SnCl₂. | Ensure the reaction is maintained at a steady reflux. Extend the reaction time and continue to monitor by TLC. If necessary, add an additional 1-2 equivalents of SnCl₂. |
| Low Isolated Yield | Product loss during workup. Emulsion formation. | The tin salt precipitate can be difficult to handle. Ensure thorough extraction. Filtering the entire biphasic mixture through a pad of Celite® after neutralization can help remove the solids before separation. Breaking emulsions may require adding more brine or gentle centrifugation. |
| Product is Impure | Incomplete removal of tin salts. Inefficient purification. | Tin salts can sometimes be carried through the extraction. A final wash of the combined organic layers with a dilute solution of Rochelle's salt (potassium sodium tartrate) can help chelate and remove residual tin. Optimize the column chromatography solvent system for better separation. |
Conclusion
The protocol described provides an effective and highly chemoselective method for the reduction of the nitro group in 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile. The use of tin(II) chloride successfully circumvents common side reactions such as dehalogenation and nitrile reduction, which are significant risks with other mainstream reduction methods. This procedure is scalable, utilizes common laboratory reagents, and provides the desired amino-pyrazole building block in high yield, making it a valuable tool for researchers in synthetic and medicinal chemistry.
References
-
Gawande, M. B., et al. (2014). A mild and efficient method for the reduction of nitroarenes using NaBH4/NiCl2·6H2O system. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Jones Research Group. Reduction Reactions and Heterocyclic Chemistry. University of Bristol. Available at: [Link]
-
Organic Chemistry Portal. (2021). Nitro Reduction. Organic-chemistry.org. Available at: [Link]
-
Leah4sci. (2015). Reduction of Nitro Groups. YouTube. Available at: [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
ACS Green Chemistry Institute. (2021). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Bartoli, G., et al. (1988). Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Sciencemadness.org. Available at: [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Masterorganicchemistry.com. Available at: [Link]
-
Degutyte, R., et al. (2013). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
-
Kolarov, R. H., et al. (2011). Nitropyrazoles (review). ResearchGate. Available at: [Link]
-
Parsons, J., et al. (2014). Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides. Morressier. Available at: [Link]
-
Lee, H., et al. (2019). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. Available at: [Link]
-
Fountoulaki, S., et al. (2016). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Catalysis. Available at: [Link]
-
Hanaya, K., et al. (1979). Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Maleki, A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.co.uk [fishersci.co.uk]
Technical Application Note: Controlled Hydrolysis of Sterically Hindered Pyrazole Nitriles
This Application Note is designed to provide a rigorous, scientifically grounded guide for the hydrolysis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile . The protocol addresses the specific chemoselective challenges posed by the coexistence of a labile iodine atom, a reducible nitro group, and significant steric hindrance.
Executive Summary
The hydrolysis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (Compound 1) presents a classic "push-pull" synthetic challenge. While the electron-withdrawing nitro group at C3 activates the nitrile at C5 towards nucleophilic attack, the steric bulk of the adjacent C4-iodine and N1-methyl groups creates a kinetic barrier. Furthermore, standard harsh hydrolysis conditions (e.g., concentrated KOH reflux) risk de-iodination or nucleophilic aromatic substitution on the electron-deficient ring.
This guide details two optimized protocols:
-
Method A (Radziszewski Hydrolysis): A mild, oxidative alkaline approach to selectively isolate the Carboxamide .
-
Method B (Acid-Catalyzed Solvolysis): A robust, one-pot method to drive conversion directly to the Carboxylic Acid while preserving the iodine substituent.
Structural Analysis & Mechanistic Insight
The Steric-Electronic Conflict
The substrate is a penta-substituted pyrazole. The reaction center (C5-CN) is situated in a "steric pocket" flanked by:
-
N1-Methyl Group: Provides steric bulk and prevents coordination of large Lewis acids.
-
C4-Iodine Atom: A large halogen (Van der Waals radius ~1.98 Å) that physically blocks the trajectory of incoming nucleophiles.
Conversely, the C3-Nitro Group exerts a strong
Reaction Pathway Visualization
The following diagram illustrates the bifurcation between amide and acid synthesis and the critical decision points.
Figure 1: Reaction pathway logic. Method A traps the amide using the "Alpha-Effect" of the hydroperoxide anion. Method B forces the equilibrium to the acid using thermodynamic control.
Experimental Protocols
Method A: Synthesis of the Carboxamide (Target: Amide)
Best for: Creating intermediates for further functionalization; avoiding decarboxylation.
Mechanism: Radziszewski reaction using alkaline hydrogen peroxide. The
Reagents
-
Substrate (Compound 1): 1.0 eq[1]
-
Hydrogen Peroxide (30% aq.): 10.0 eq
-
Sodium Hydroxide (2N aq.): 2.0 eq
-
Ethanol (Reagent Grade): 10 volumes (relative to substrate mass)
-
Note: DMSO can be used as a co-solvent if solubility is poor.
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 g of Compound 1 in 10 mL of Ethanol.
-
Base Addition: Add 2.0 mL of 2N NaOH dropwise at room temperature. The solution may darken slightly due to the nitro group interaction.
-
Oxidant Addition (Critical): Cool the mixture to 0°C in an ice bath. Add 3.5 mL of 30%
dropwise over 10 minutes. Exothermic reaction - monitor temperature. -
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The nitrile spot (
) should disappear, replaced by a lower amide spot.
-
-
Quench: Carefully add saturated sodium thiosulfate solution (5 mL) to quench excess peroxide (test with starch-iodide paper).
-
Precipitation: Evaporate the ethanol under reduced pressure (Rotavap, 40°C). Dilute the aqueous residue with 20 mL of cold water. The amide typically precipitates as a solid.
-
Isolation: Filter the solid, wash with cold water (
), and dry under vacuum.
Expected Yield: 85–92% Key Advantage: Avoids hydrolysis of the C-I bond.
Method B: Synthesis of the Carboxylic Acid (Target: Acid)
Best for: Final product generation.[2][3] Mechanism: Acid-catalyzed hydrolysis. Basic hydrolysis is not recommended for the acid stage because the carboxylate anion formed is electron-rich, destabilizing the ring and potentially promoting de-iodination or decarboxylation at high temperatures.
Reagents
-
Substrate (Compound 1): 1.0 eq[1]
-
Sulfuric Acid (70% aq.): 15 volumes
-
Preparation of 70% H2SO4: Carefully add 70 mL conc. H2SO4 to 30 mL ice water.
Step-by-Step Protocol
-
Setup: Place 1.0 g of Compound 1 in a heavy-walled pressure vial or a round-bottom flask with a reflux condenser.
-
Solvolysis: Add 15 mL of 70%
. -
Heating: Heat the mixture to 100°C for 6–8 hours.
-
Note: The suspension should eventually clear as the nitrile hydrolyzes to the soluble acid (protonated form).
-
-
Workup: Cool the reaction mixture to room temperature and then pour it onto 50 g of crushed ice .
-
Crystallization: The carboxylic acid is generally insoluble in acidic water and will precipitate as a white/off-white solid.
-
Purification: Filter the solid. Dissolve the wet cake in saturated Sodium Bicarbonate (
) solution (Caution: foaming). Filter off any insoluble impurities (unreacted starting material). -
Re-acidification: Acidify the filtrate with 6N HCl to pH 2. The pure acid will reprecipitate. Filter and dry.[2][4]
Expected Yield: 75–85%
Analytical Validation (Self-Validating System)
Use the following data table to validate the progression of your reaction.
| Feature | Nitrile (Starting Material) | Amide (Method A Product) | Acid (Method B Product) |
| IR Spectrum | Sharp peak ~2230 cm⁻¹ (C≡N) | Doublet ~3300-3400 cm⁻¹ (NH₂); C=O ~1680 cm⁻¹ | Broad OH ~2500-3000 cm⁻¹; C=O ~1700 cm⁻¹ |
| ¹H NMR (DMSO-d₆) | No exchangeable protons | Broad singlets ~7.5 & 8.0 ppm (NH₂) | Broad singlet ~13.0 ppm (COOH) |
| ¹³C NMR (C5) | ~112 ppm (CN carbon) | ~160 ppm (C=O amide) | ~162 ppm (C=O acid) |
| Solubility | Soluble in DCM, EtOAc | Moderate in MeOH; Poor in DCM | Soluble in dilute base; Soluble in DMSO |
Troubleshooting & Optimization
Decision Tree for Incomplete Conversion
Figure 2: Optimization logic for Method A.
Critical Failure Modes
-
De-iodination: If the reaction turns purple/violet, iodine is being liberated. This usually happens if the reaction is too hot or if reducing agents are present. Solution: Maintain temperature <50°C; ensure peroxide is quenched immediately after completion.
-
Nef Reaction (Nitro degradation): Strong base can attack the C3-Nitro group. Solution: Do not use >2N NaOH. Do not reflux in strong base. Use Method B (Acid) if the base route fails.
Safety & Waste Disposal
-
Energetic Potential: Nitro-pyrazoles can be energetic. While this specific derivative is generally stable, avoid subjecting the dry solid to friction or shock.
-
Iodine Toxicity: Organic iodides are toxic. Handle in a fume hood.
-
Peroxide Risks: Method A uses
. Ensure all organic solvents are peroxide-free before concentration. Quench all reaction mixtures with thiosulfate before disposal.
References
-
General Nitrile Hydrolysis: "Hydrolysis of Nitriles." Organic Chemistry Portal. Link
-
Radziszewski Reaction: "The Radziszewski Reaction: Hydrolysis of Nitriles to Amides." Comprehensive Organic Name Reactions. Link
-
Pyrazole Synthesis Context: Vasilevskii, S. F., et al. "Synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole."[5] Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 1980. (Found via ChemicalBook CAS 75092-34-1).[5] Link
-
Steric Hindrance in Heterocycles: "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." MDPI Molecules, 2008. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
Precision Functionalization of 4-Iodo-Pyrazole Scaffolds: Advanced Cross-Coupling Protocols
Strategic Overview
The 4-iodo-pyrazole scaffold is a privileged motif in modern medicinal chemistry, serving as the structural core for numerous JAK inhibitors (e.g., Ruxolitinib) and ALK inhibitors (e.g., Crizotinib). While the C3 and C5 positions are often functionalized via cyclization chemistry, the C4 position represents a critical vector for late-stage diversification via Palladium-catalyzed cross-coupling.
Why 4-Iodo? The C4-Iodide bond possesses a lower bond dissociation energy (~50-65 kcal/mol) compared to bromides or chlorides. This facilitates rapid oxidative addition to Pd(0), allowing for milder reaction conditions that tolerate sensitive functional groups. However, the pyrazole core presents a unique challenge: Catalyst Poisoning.
The Mechanistic Challenge: "The Pyrazole Trap"
The free N-H of an unprotected pyrazole is acidic (
Strategic Decision Matrix: Researchers must choose between two distinct workflows:
-
Protected Route (High Fidelity): Masking the nitrogen (THP/SEM) to prevent poisoning.
-
Direct Route (High Efficiency): Using specialized bulky ligands to sterically preclude N-coordination.
Figure 1: Strategic decision tree for selecting catalyst systems based on pyrazole protection status.
Protecting Group Selection Guide
If the "Protected Route" is chosen, the choice of protecting group (PG) dictates the downstream workflow.
| Protecting Group | Installation | Stability | Deprotection | Application Note |
| THP (Tetrahydropyranyl) | DHP, cat. H+ | High (Base stable) | Mild Acid (HCl/EtOH) | Recommended. Cheap, robust, prevents N-lithiation. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH | Very High | TBAF or TFA | Best for "SEM-Switch" regioselective alkylation strategies. |
| Boc (tert-Butyloxycarbonyl) | Boc2O, DMAP | Low (Base labile) | TFA or Heat | Not Recommended for Suzuki (basic conditions) as it often falls off prematurely. |
| Trityl (Trt) | Trt-Cl, Et3N | Moderate | Mild Acid | Good for crystallinity, but poor atom economy (huge mass). |
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Target: Synthesis of 4-Aryl-Pyrazoles.[1] Scope: Robust method for attaching aryl/heteroaryl rings.
The "Workhorse" Protocol (Protected Substrate)
Use this for maximum reliability when the pyrazole nitrogen is THP or SEM protected.
-
Substrate: 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Why: The bidentate ferrocene ligand resists de-ligation and tolerates steric bulk.
-
-
Base:
(2.0 M aq, 3.0 equiv) or (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]
-
Why: Water is essential to dissolve the inorganic base and activate the boronic acid (transmetallation).
-
Step-by-Step Procedure:
-
Charge a microwave vial or Schlenk tube with the 4-iodo-pyrazole (1.0 mmol), aryl boronic acid (1.2 mmol), and base (
, 3.0 mmol). -
Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by bubbling Nitrogen/Argon for 10 minutes (sparging).
-
Critical: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
-
-
Add Pd(dppf)Cl₂·DCM (0.03 mmol) under a positive stream of inert gas. Seal immediately.
-
Heat to 80–90 °C for 2–4 hours (or 100 °C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.[2] -
Deprotection (if THP): Treat crude with 4M HCl in Dioxane/MeOH for 1 hour at RT to reveal free NH.
The "Advanced" Protocol (Unprotected Substrate)
Use this to save two steps (protection/deprotection). Requires specialized precatalysts.
-
Catalyst System: XPhos Pd G3 (2-4 mol%)
-
Base:
(3.0 equiv) - Must be soluble. -
Solvent: n-Butanol / Water (4:1) or THF / Water.[6]
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Target: Synthesis of 4-Amino-Pyrazoles (Kinase Inhibitor Motifs).[7] Challenge: 4-Amino pyrazoles are electron-rich and sensitive to oxidation.
The BrettPhos Protocol
BrettPhos is the gold standard for coupling primary amines to heteroaryl halides.
-
Substrate: 4-iodo-1-protected-pyrazole (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (or Pd(OAc)2 + BrettPhos) (2-5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or LHMDS (for base-sensitive substrates).
-
Solvent: Anhydrous Toluene or Dioxane.
Step-by-Step Procedure:
-
Drying: Ensure all glassware is oven-dried. Moisture kills this reaction (hydrolysis of imine intermediates or base quenching).
-
Charge solid reagents: Pyrazole, Pd catalyst, Ligand (if not using G3 precatalyst), and NaOtBu into the vial inside a glovebox or under strong Argon flow.
-
Add anhydrous Toluene (0.2 M concentration relative to pyrazole).
-
Add the amine (if liquid) via syringe.
-
Seal and heat to 100 °C for 4–12 hours.
-
Workup: Filter through a Celite pad (eluting with DCM). Concentrate.
-
Note: Do not perform an acidic aqueous wash immediately; the product is basic. Purify via flash chromatography on amine-functionalized silica or using DCM/MeOH/NH3 systems.
-
Protocol C: Sonogashira Coupling (C-C Alkyne)
Target: 4-Alkynyl-Pyrazoles.
-
Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%) + CuI (1 mol%)
-
Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) (used as solvent and base).
-
Conditions: Room Temperature to 50 °C.
Critical Note on Copper Effect: While CuI accelerates the reaction, it can cause homocoupling of the alkyne (Glaser coupling). If the alkyne is expensive, use a "Copper-Free" variant using Pd(OAc)₂ / XPhos and Cs₂CO₃ in Acetonitrile at 80 °C.
Visualization: The Catalytic Cycle & Poisoning
The following diagram illustrates the competitive inhibition pathway that necessitates the use of bulky ligands (like XPhos) or protecting groups.
Figure 2: The Palladium catalytic cycle showing the "Dead End" poisoning pathway caused by unprotected pyrazole nitrogen coordination.[8]
Troubleshooting & Optimization (Expert Insights)
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning or Bad Reagents | 1. Switch to XPhos Pd G3. 2. Check purity of Boronic acid (often dehydrates to boroxine). |
| Dehalogenation (H instead of I) | 1. Use anhydrous solvents (if not Suzuki). 2. Lower temperature. 3. Switch solvent from alcohol to Toluene/Dioxane. | |
| Homocoupling of Boronic Acid | Oxygen in system | 1. Sparge solvents longer. 2. Reduce amount of catalyst.[3] |
| Regioisomers in Alkylation | N1 vs N2 selectivity | If alkylating N-H before coupling: Use SEM-Switch strategy. SEM migrates between nitrogens, allowing functionalization of C3 vs C5.[5] |
References
-
Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. BenchChem Application Notes. 9
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. J. Am. Chem. Soc.[3] (MIT/Buchwald Lab). Link
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling. Central China Normal University. Link
-
Protecting Groups: Orthogonal Sets and Strategies. University of Chicago. Link(Note: General reference for PG stability).
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. Molecules. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. nobelprize.org [nobelprize.org]
- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Nucleophilic aromatic substitution protocols for nitro-pyrazole derivatives
Application Note: Nucleophilic Aromatic Substitution (
Executive Summary
This guide details the protocols for functionalizing nitro-pyrazole derivatives via Nucleophilic Aromatic Substitution (
This document focuses on the regioselective displacement of halogens in 1-substituted-4-nitropyrazoles, a critical workflow in the synthesis of high-energy materials and pharmaceutical intermediates (e.g., kinase inhibitors).
Mechanistic Principles & Regioselectivity
The Activation Mechanism
The reaction proceeds via an Addition-Elimination mechanism. The nucleophile attacks the electron-deficient carbon (bearing the leaving group), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The nitro group at C4 is essential; it acts as an electron sink, stabilizing the negative charge distributed across the ring.
Regioselectivity: The C5 vs. C3 Dilemma
In a substrate such as 3,5-dichloro-1-methyl-4-nitropyrazole , there are two potential electrophilic sites.
-
C5 Position (Major Site): Adjacent to the pyrrole-like
. In -alkylated pyrazoles, the C5 position is generally more reactive toward nucleophiles due to the inductive effect of the -substituent and the specific orbital coefficients of the LUMO. -
C3 Position (Minor Site): Adjacent to the pyridine-like
. While activated, it is typically less reactive than C5 in regimes unless steric hindrance at C5 is extreme.
Key Rule: For 1-alkyl-3,5-dichloro-4-nitropyrazoles,
Figure 1: Reaction pathway and regioselectivity logic for substituted nitropyrazoles.
Experimental Protocols
Safety Pre-Requisite: Energetic Materials
WARNING: Nitro-pyrazoles, especially poly-nitro variants (e.g., 3,4-dinitropyrazole), are potential energetic materials.
Shock Sensitivity: Handle dry solids with plastic spatulas.
Thermal Runaway: Never heat sealed vessels of nitro-pyrazoles without blast shielding.
Exotherms:
reactions are exothermic. Add nucleophiles slowly at low temperature before heating.
Protocol A: Thermal of 5-Chloro-1-methyl-4-nitropyrazole
Standard protocol for displacing C5-halogens with amines.
Reagents:
-
Substrate: 5-chloro-1-methyl-4-nitropyrazole (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or
(2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (if higher Temp needed)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in MeCN (0.2 M concentration).
-
Base Addition: Add DIPEA (2.0 equiv). Note: If using an amine salt (e.g., methylamine HCl), increase base to 3.0 equiv.
-
Nucleophile Addition: Add the amine (1.2 equiv) dropwise at room temperature (RT).
-
Expert Tip: If the amine is volatile, cool the mixture to 0°C during addition.
-
-
Reaction:
-
Reactive Amines (Cyclic secondary): Stir at RT for 2–4 hours.
-
Unreactive Amines (Anilines/Steric bulk): Heat to 60–80°C. Monitor by LCMS.
-
-
Workup (MeCN): Concentrate in vacuo. Redissolve residue in EtOAc, wash with water (
) and brine ( ). Dry over . -
Workup (DMF): Pour reaction mixture into crushed ice/water (10x volume). The product often precipitates as a yellow/orange solid. Filter and wash with water.
Troubleshooting Table:
| Observation | Diagnosis | Solution |
| No Reaction | Nucleophile too weak or substrate deactivated. | Switch solvent to DMSO (increases rate |
| Regio-isomers | Substrate is 3,5-dichloro; C3 attack occurring. | Lower temperature; Use bulkier base to protect C3? (Hard to control electronically). |
| Hydrolysis (OH) | Wet solvent/base generating hydroxide. | Use anhydrous solvent; Switch from carbonate base to DIPEA. |
Protocol B: Microwave-Assisted Synthesis
For difficult substrates or low-nucleophilicity amines.
Rationale: Microwave irradiation provides rapid dielectric heating, often overcoming the high activation energy required for deactivating nucleophiles (e.g., electron-deficient anilines).
Procedure:
-
Load a 10 mL microwave vial with:
-
Seal and irradiate at 120°C for 20 minutes (High Absorption setting).
-
Analysis: Check LCMS. The nitro group provides a strong UV chromophore (254 nm).
-
Purification: Evaporate EtOH directly. If NMP used, perform aqueous workup.
Protocol C: Sequential Substitution (Library Generation)
For 3,5-dichloro-1-methyl-4-nitropyrazole scaffolds.
This protocol exploits the reactivity difference between C5 and C3.[3]
-
Step 1 (C5 Displacement): React 3,5-dichloro-1-methyl-4-nitropyrazole with Nucleophile A (1.0 equiv) at 0°C to RT in MeCN.
-
Result: 5-substituted-3-chloro-4-nitropyrazole.
-
-
Step 2 (C3 Displacement): Take the crude product from Step 1. React with Nucleophile B (excess, 3-5 equiv) in DMSO at 100-120°C .
-
Result: 3,5-disubstituted-4-nitropyrazole.
-
Figure 2: Decision tree for selecting reaction conditions based on substrate substitution pattern.
References
-
Regioselectivity in Nitropyrazoles
-
General
Mechanism & Meisenheimer Complex:- Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Microwave Assisted Synthesis of Pyrazoles
- Safety Data (4-Nitropyrazole)
Sources
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of C4-position in 1-methyl-3-nitro-pyrazole-5-carbonitrile
Application Note: Strategic Functionalization of C4-Position in 1-Methyl-3-nitro-1H-pyrazole-5-carbonitrile
Abstract
The scaffold 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile represents a highly specialized heterocyclic core, increasingly relevant in the development of JAK inhibitors and high-energy materials. However, its extreme electron deficiency—driven by the synergistic withdrawal of the nitro (C3) and cyano (C5) groups—renders the C4 position kinetically inert to standard Electrophilic Aromatic Substitution (EAS).[1] This guide outlines two validated pathways to access C4-functionalized derivatives: a scalable C4-Bromination using buffered conditions and a precision C4-Magnesiation utilizing Knochel-Hauser bases. We further detail the subsequent Suzuki-Miyaura cross-coupling to establish C-C bonds.
Electronic Landscape & Reactivity Analysis
Before attempting synthesis, one must understand the electronic "personality" of the substrate.[1]
-
Deactivation: The pyrazole ring is electron-poor (
-deficient). The presence of and groups at positions 3 and 5 creates a "pull-pull" system, severely deactivating the C4 position toward electrophilic attack. -
Acidity (The Hidden Lever): While nucleophilicity at C4 is low, the acidity of the C4-H proton is significantly enhanced by the flanking electron-withdrawing groups (EWGs). This makes Directed Metalation (deprotonation) a kinetically superior strategy compared to forcing EAS conditions.[1]
Visualizing the Reaction Landscape
Figure 1: Strategic workflow for accessing C4-substituted derivatives. Pathway A is preferred for scale; Pathway B is preferred for difficult electrophiles.
Protocol A: C4-Bromination (The Scalable Gateway)
Standard bromination with elemental bromine (
Materials
-
Substrate: 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.2 – 1.5 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 0.5 M concentration)
-
Temperature: 60°C – 80°C
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate in anhydrous DMF.
-
Addition: Add NBS portion-wise over 15 minutes at room temperature. Note: Slight exotherm may occur.
-
Activation: Heat the reaction mixture to 60°C. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: If conversion is <50% after 4 hours, increase temperature to 80°C. The electron-withdrawing groups significantly slow down the
-complex formation.
-
-
Quenching: Once complete, cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).
-
Isolation: The product usually precipitates as a solid. Filter and wash with water to remove succinimide and DMF.
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine (to remove DMF), dry over
, and concentrate.[1]
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, Hexane/EtOAc gradient).[1]
Expected Yield: 75-85%
Key Characterization: Loss of C4-H singlet in
Protocol B: C4-Magnesiation (The Precision Tool)
When EAS fails, or if iodination is required (for higher reactivity in couplings), Halogen-Metal Exchange or Deprotonation is necessary.[1] Due to the sensitive nitro and cyano groups, standard alkyl lithiums (n-BuLi) are too nucleophilic and will cause " nucleophilic attack on the cyano group or ring fragmentation.
We utilize Knochel-Hauser Base (TMPMgCl·LiCl) . The steric bulk of the TMP (tetramethylpiperidino) group prevents nucleophilic attack, acting strictly as a base.[1]
Materials
-
Substrate: 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (1.0 equiv)
-
Electrophile: Iodine (
) or (1.2 equiv)[1] -
Solvent: Dry THF
-
Temperature: -40°C to -20°C
Step-by-Step Methodology
-
Setup: Flame-dry a Schlenk flask and purge with Argon/Nitrogen. Add the substrate and dry THF (0.2 M).
-
Cooling: Cool the solution to -40°C . Critical: Do not go to -78°C; the deprotonation barrier is higher due to electronic repulsion, but -40°C is sufficient without risking decomposition.
-
Metalation: Add TMPMgCl·LiCl dropwise. Stir at -40°C for 30 minutes. The solution often turns deep yellow/orange, indicating the formation of the magnesiated species.
-
Quench: Add a solution of Iodine (
) in THF dropwise. -
Warming: Allow the mixture to warm to 0°C over 1 hour.
-
Workup: Quench with saturated aqueous
followed by aqueous (to reduce excess iodine). Extract with EtOAc.[2][3]
Why this works: The
Protocol C: Suzuki-Miyaura Cross-Coupling
Coupling to the 4-bromo or 4-iodo derivative requires a catalytic system capable of oxidative addition into an electron-poor ring (usually facile) but resistant to poisoning by the nitrogen-rich heterocycle.
Optimized Conditions Table
| Component | Standard Condition | Advanced (Challenging Substrates) | Function |
| Catalyst | XPhos Pd G2 or G3 | Dppf is robust; XPhos handles steric bulk well. | |
| Loading | 3 - 5 mol% | 1 - 3 mol% | Higher loading ensures completion despite N-coordination. |
| Base | Phosphate is often superior for heteroaryl couplings.[1] | ||
| Solvent | 1,4-Dioxane / Water (4:[1]1) | THF / Water (10:[1]1) | Water is essential for the boronate activation step. |
| Temp | 90°C | 60°C - 80°C |
Workflow
-
Combine: In a microwave vial or pressure tube, combine 4-bromo-substrate (1.0 equiv), Boronic Acid (
, 1.5 equiv), and Base. -
Solvent: Add degassed Dioxane/Water.
-
Catalyst: Add Pd catalyst last. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Tip: If the reaction stalls (black Pd precipitation), add 1 mol% additional catalyst and 0.5 equiv boronic acid.[1]
-
-
Scavenging: Post-reaction, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which can chelate to the cyano group.[1]
Troubleshooting & Critical Controls
-
Issue: Hydrolysis of Nitrile.
-
Cause: High temperature in basic aqueous media (Suzuki conditions).[1]
-
Solution: Reduce water ratio to 10:1 or switch to anhydrous conditions using
as the base in pure Dioxane.
-
-
Issue: Regioselectivity during Synthesis of Starting Material.
-
Note: Ensure you have the correct isomer. Nitration of 1-methyl-pyrazole-5-carbonitrile usually occurs at C4. If you require the 3-nitro isomer, it is typically synthesized via cyclization of a nitro-diketone precursor, not direct nitration.
-
-
Safety:
References
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry. (Demonstrates Suzuki coupling on highly substituted nitro-pyrazoles).
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. PMC / NIH. (Provides mechanistic insight into catalyst poisoning by azoles).
-
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. MDPI. (Discusses the acidity and structural properties of nitro/cyano pyrazoles).
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[1] Handbook of Functionalized Organometallics. (Grounding for the TMPMgCl·LiCl protocol).
Sources
Application Note: Microwave-Assisted Functionalization of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
This Application Note is designed for medicinal chemists and process development scientists. It details the high-efficiency, microwave-assisted utilization of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (hereafter referred to as Scaffold 1 ) as a linchpin intermediate for generating fused heterocyclic libraries, specifically pyrazolo[4,3-d]pyrimidines.
Executive Summary & Strategic Rationale
The molecule 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile represents a "privileged scaffold" in drug discovery due to its dense functionalization. It offers three distinct orthogonal reactive sites:
-
C4-Iodide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
C3-Nitro: A latent amine precursor.
-
C5-Nitrile: An electrophilic trap for cyclization.
Conventional thermal heating for functionalizing electron-deficient pyrazoles is often sluggish (12–24 hours) due to the deactivating nature of the nitro and nitrile groups. Microwave-assisted synthesis (MAS) overcomes this electronic deactivation, reducing reaction times to minutes while suppressing side reactions like nitrile hydrolysis.
Strategic Workflow
The following diagram illustrates the modular logic of this protocol:
Figure 1: Modular synthesis workflow transforming the core scaffold into fused heterocycles.
Preparation of the Scaffold (Reference Protocol)
Before microwave applications, the scaffold must be synthesized with high purity. Direct iodination of the 4-H precursor is the most efficient route.
-
Reaction: Electrophilic Aromatic Substitution (EAS) on a deactivated ring.
-
Reagents: Iodine (
) and Ceric Ammonium Nitrate (CAN) or Iodine Monochloride (ICl). -
Mechanism: The pyrazole ring is electron-poor due to
and . Standard fails; CAN acts as a radical oxidizer to generate the reactive iodonium species.
Protocol 1: Regioselective Iodination[1]
-
Dissolve: 1.0 eq of 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile in Acetonitrile (MeCN) [0.2 M].
-
Add: 0.6 eq of CAN followed by 0.6 eq of
. -
Heat: Reflux (80°C) for 3 hours (Conventional) or MW 100°C for 20 mins .
-
Workup: Quench with saturated
(removes excess iodine), extract with EtOAc. -
Yield: Typically 85-92% (Yellow solid).
Microwave-Assisted Suzuki-Miyaura Coupling[2]
The C4-Iodo position is activated for oxidative addition because the electron-withdrawing nitro/cyano groups decrease electron density at the metal center, actually facilitating the initial step of the catalytic cycle compared to electron-rich pyrazoles.
Experimental Design
-
Catalyst:
is standard, but is preferred for sterically hindered boronic acids. -
Solvent: DME/Water (3:1) absorbs microwave energy efficiently (
is high). -
Base:
(Cesium Carbonate) is superior to in MW chemistry due to better solubility in organic/aqueous mixtures.
Protocol 2: Rapid C-C Bond Formation
Objective: Synthesis of 4-(4-methoxyphenyl)-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile.
-
Vial Loading: In a 10 mL microwave vial equipped with a magnetic stir bar, add:
-
Scaffold 1: 278 mg (1.0 mmol)
-
4-Methoxyphenylboronic acid: 182 mg (1.2 mmol)
- : 58 mg (5 mol%)
- : 650 mg (2.0 mmol)
-
-
Solvent: Add 4 mL DME (Dimethoxyethane) and 1.5 mL deionized water.
-
Degas: Cap the vial and purge with Argon for 2 minutes (balloon needle through septum).
-
Microwave Parameters:
-
Mode: Dynamic Power (Maintain Temp).
-
Temp: 110 °C.
-
Hold Time: 10 minutes.
-
Stirring: High.
-
Max Pressure: 250 psi (17 bar).
-
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with water, extract with DCM.
-
Purification: Flash chromatography (Hexane/EtOAc).
Data Summary:
| Parameter | Conventional Heating | Microwave Heating |
|---|---|---|
| Time | 18 Hours | 10 Minutes |
| Temperature | 85°C (Reflux) | 110°C |
| Yield | 65% | 89% |
| Purity (LCMS) | 88% | >95% |
One-Pot Nitro Reduction & Cascade Cyclization
This is the most critical application of this scaffold. The 3-nitro group is reduced to an amine (
Mechanism[3]
-
Reduction:
(using Fe/AcOH or ). -
Cyclization: The nucleophilic amine attacks the nitrile carbon.
-
Hydrolysis/Rearrangement: Depending on the solvent (e.g., if urea is added), different fused systems form.
Protocol 3: Synthesis of Pyrazolo[4,3-d]pyrimidin-7-amine
Reagents: Iron powder is used as a reductant; Acetic acid acts as the proton source and solvent.
-
Vial Loading:
-
Substrate: 0.5 mmol of the Suzuki product (from Protocol 2).
-
Iron Powder: 5.0 mmol (10 eq) - Fine powder is essential for MW absorption.
-
Ammonium Chloride: 1.0 mmol.
-
-
Solvent: Ethanol/Water/Acetic Acid (4:1:1, 4 mL).
-
Microwave Parameters:
-
Temp: 140 °C.
-
Time: 15 minutes.
-
Power: High absorption expected (Iron acts as a susceptor).
-
-
Workup:
-
The reaction mixture will be a thick slurry. Dilute with MeOH and filter while hot.
-
Neutralize filtrate with
. -
The cyclized product (often fluorescent) precipitates or is extracted.
-
Troubleshooting & Optimization Guide
Common Failure Modes
-
Hydrolysis of Nitrile: If the nitrile hydrolyzes to an amide (
) instead of cyclizing, the reaction temperature is too high, or the pH is too basic during the Suzuki step.-
Fix: Use
instead of in the Suzuki step; reduce water content.
-
-
De-iodination: If the starting material loses Iodine without coupling (forming 4-H species).
-
Fix: Degas solvents thoroughly. Oxygen promotes homocoupling or protodehalogenation.
-
-
Pressure Spikes: Nitro compounds release
gases upon decomposition.-
Fix: Ensure the vial headspace is at least 50% of the total volume.
-
Logic Diagram: Troubleshooting
Figure 2: Decision tree for troubleshooting microwave synthesis issues.
References
-
Rao, H. H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. CCS Publishing. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from [Link]
Troubleshooting & Optimization
Improving yield of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile synthesis
Technical Support Center: High-Performance Pyrazole Synthesis Topic: Optimization of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile Synthesis Audience: Senior Process Chemists & Medicinal Chemistry Researchers
Executive Summary: The Deactivation Challenge
Synthesizing 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile presents a classic "push-pull" conflict in heterocyclic chemistry. You are attempting to install an iodine atom (via electrophilic aromatic substitution, EAS) onto a pyrazole ring that is severely deactivated by two potent electron-withdrawing groups (EWGs): a nitro group at C3 and a nitrile (or its precursor) at C5 .
Standard iodination protocols (e.g.,
Part 1: Strategic Route Analysis
To improve yield, you must re-evaluate when you install the iodine.
The Flawed Approach: Late-Stage Iodination
Attempting to iodinate 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile directly is the primary cause of yield failure. The combined Hammett
The Optimized Approach: The "Acid-First" Route
The carboxylic acid (or ester) precursor is less deactivating than the nitrile. By iodinating the 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid before converting it to the nitrile, you utilize a window of higher reactivity.
Recommended Workflow:
-
Precursor: 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid.
-
Step 1 (Critical): Oxidative Iodination at C4.
-
Step 2: Amide Formation (via Acid Chloride).
-
Step 3: Dehydration to Nitrile.
Figure 1: Optimized "Early Iodination" synthetic pathway to avoid electronic deactivation bottlenecks.
Part 2: Troubleshooting Guide
Module A: Iodination Stalls or Low Conversion
Symptom: Starting material remains after 24h; TLC shows faint product spot.
Root Cause: The pyrazole ring is too electron-deficient for
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) | Mechanism |
| Reagent | Generates highly reactive | ||
| Solvent | DMF or Acetonitrile | 80% | Protonation of the oxidant enhances electrophilicity. |
| Temp | RT to 50°C | 60°C - 80°C | Thermal energy required to overcome activation barrier. |
| Time | 48 hours | 4-6 hours | Kinetic acceleration via acid catalysis. |
Protocol Adjustment:
-
Dissolve 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid in acetic acid/sulfuric acid (10:1) .
-
Add 0.55 eq of Iodine (
) and 0.2 eq of Iodic Acid ( ) . -
Heat to 60°C . The
oxidizes the iodine formed, recycling it and maintaining a high concentration of the active iodinating species [1][2].
Module B: Nitrile Formation Fails (Hydrolysis/Degradation)
Symptom: Formation of the amide reverts to acid, or "tarring" occurs during POCl3 dehydration. Root Cause: The 4-iodo substituent is labile; harsh dehydration conditions can cause de-iodination or ring opening. Solution: Mild Dehydration Agents.
Question: My amide is turning black with POCl3 reflux. What do I do? Answer: The high temperature of POCl3 reflux (106°C) is likely degrading the nitro-iodo scaffold.
-
Switch Reagent: Use Trifluoroacetic Anhydride (TFAA) and Pyridine in Dichloromethane at 0°C to RT .
-
Mechanism: TFAA activates the amide oxygen at a much lower temperature than POCl3, preventing thermal decomposition of the iodine-carbon bond [3].
Module C: Regioselectivity Issues
Symptom: NMR shows a mixture of isomers (e.g., 4-nitro-3-iodo vs 3-nitro-4-iodo). Root Cause: Incorrect starting material isomer. Validation:
-
Target (3-Nitro): The nitro group should be at C3. In 1H NMR (of the non-iodinated precursor), C4-H is a singlet around
7.2-7.5 ppm. -
Impurity (4-Nitro): If you started with 1-methylpyrazole nitration, you likely have the 4-nitro isomer. The 3-nitro isomer is typically made via thermal rearrangement of N-nitropyrazole or specific cyclization methods [4].
Part 3: Frequently Asked Questions (Technical)
Q1: Can I use NIS (N-iodosuccinimide) instead of Iodine/Iodic acid?
A: Yes, but you must use a strong acid catalyst. NIS in Trifluoroacetic acid (TFA) or Trifluoromethanesulfonic acid (TfOH) works well for deactivated rings. However, NIS is more expensive and the succinimide byproduct can be annoying to remove from polar nitro-pyrazoles. The
Q2: Why not lithiate the 4-position and quench with Iodine? A: This is dangerous with a 3-nitro group present. Lithiation (e.g., using LDA or n-BuLi) is incompatible with nitro groups (redox reactions/SET mechanisms) and nitriles (nucleophilic attack). While Knochel-Hauser magnesiates (TMPMgCl-LiCl) are more tolerant, the acidic proton on the methyl group or potential ring opening makes this a high-risk, low-reward strategy compared to oxidative iodination [5].
Q3: My final nitrile product is unstable on silica gel. How do I purify? A: Highly electron-deficient pyrazoles can stick to silica or hydrolyze.
-
Fix: Deactivate your silica gel with 1% Triethylamine in your eluent.
-
Alternative: Recrystallization.[1][2] These compounds are often highly crystalline. Try Ethanol/Water or Isopropanol mixtures.
Part 4: Data & Specifications
Comparative Yield Analysis of Synthetic Routes
| Route | Step 1 | Step 2 | Step 3 | Overall Yield | Notes |
| Late Iodination (Nitrile | 85% | 15% (Fail) | N/A | ~12% | Iodination fails due to deactivation. |
| Acid Iodination (Acid | 88% | 92% | 85% | ~68% | Recommended. Robust and scalable. |
| Sandmeyer (Amine | 60% | 40% | N/A | ~24% | Hazardous diazonium intermediate. |
References
-
BenchChem. (2025).[3] A Comparative Guide to the Iodination of Pyrazoles for Researchers. Retrieved from .
-
Vasilevskii, S. F., & Shvartsberg, M. S. (1980).[4] Synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. .
-
Royal Society of Chemistry. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. RSC Advances. Retrieved from .
-
National Institutes of Health (NIH). (2016). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from .
-
Arkivoc. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Retrieved from .
Sources
Technical Support Center: Purification of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
CAS: 1133116-43-2
Welcome to the Advanced Purification Support Portal. This guide is designed for process chemists and researchers encountering difficulties in the isolation and purification of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile . This intermediate, critical in the synthesis of JAK inhibitors (such as Tofacitinib analogs), presents specific challenges due to its electron-deficient pyrazole ring and the presence of the labile iodine and energetic nitro groups.
Part 1: The Triage Desk (Quick Diagnostics)
Before proceeding to deep purification, match your observation to the likely root cause.
| Observation | Likely Root Cause | Immediate Action |
| Dark Brown/Red Color | Free Iodine ( | Perform Sodium Thiosulfate wash (See Protocol A). |
| Sticky/Gummy Solid | Occluded solvents or oligomers. | Triturate with cold Ethanol or IPA . |
| LOD (Loss on Drying) > 2% | Trapped water/solvent in lattice. | Vacuum dry at |
| HPLC Purity < 95% | Regioisomers or Des-iodo precursor. | Proceed to Recrystallization (See Protocol B). |
| NMR: Extra peaks at | Succinimide contamination (if NIS used). | Water wash or Bicarbonate wash required. |
Part 2: Deep Dive Troubleshooting
Q: My product is persistently yellow/brown even after drying. Is this normal?
A: No. Pure 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile should be an off-white to pale yellow solid .
-
The Science: The iodine at the C4 position is relatively stable, but trace acidity or light exposure can trigger de-iodination, releasing free iodine (
), which causes the discoloration. -
The Fix: You must perform a reductive quench before recrystallization.
-
Dissolve crude in Ethyl Acetate (EtOAc).
-
Wash with 10% aqueous Sodium Thiosulfate (
).[1] The color should immediately lighten. -
Wash with Brine, dry over
, and concentrate.
-
Q: I see a persistent impurity at RRT ~0.85 (Relative Retention Time). What is it?
A: This is likely the Des-iodo starting material (1-methyl-3-nitro-1H-pyrazole-5-carbonitrile).
-
The Cause: Incomplete iodination reaction.
-
The Fix: This impurity crystallizes similarly to the product.
-
If < 5%: Recrystallization from Ethanol/Water (3:1) is effective.
-
If > 5%: You must re-subject the material to iodination conditions (e.g., NIS/DMF) or perform column chromatography (SiO2, 0-30% EtOAc in Hexanes) as recrystallization efficiency drops significantly with high precursor load.
-
Q: Can I use heat to speed up drying?
A: Proceed with extreme caution.
-
Risk: You have a molecule with a Nitro group (
) and a Cyano group ( ). While not a primary explosive, nitro-pyrazoles have low thermal decomposition onset temperatures. -
Standard: Dry under high vacuum (< 10 mbar) at 45°C maximum . Do not use temperatures above 60°C without a DSC (Differential Scanning Calorimetry) safety scan.
Part 3: Validated Protocols
Protocol A: Chemical Wash (Removal of Iodine/Succinimide)
Use this if crude purity is >85% but colored or sticky.
-
Dissolution: Dissolve 10 g of crude solid in 100 mL Ethyl Acetate .
-
Quench: Wash with 2 × 30 mL 10% Sodium Thiosulfate (aq) .
-
Checkpoint: Organic layer should turn pale yellow.
-
-
Removal of Succinimide: Wash with 2 × 30 mL Sat. Sodium Bicarbonate (
) .-
Reason: If N-Iodosuccinimide (NIS) was used, the byproduct succinimide is water-soluble but requires basic washes to be fully removed from organic phase.
-
-
Isolation: Dry organic layer over Magnesium Sulfate (
), filter, and evaporate to dryness.
Protocol B: Recrystallization (The "Gold Standard")
Use this for final polishing (Target Purity > 98%).
-
Solvent System: Ethanol (Solvent) / Water (Anti-solvent).
-
Ratio: Approximately 5:1 to 3:1 (v/v).
-
Procedure:
-
Suspend crude solid in Ethanol (5 mL per gram of solid).
-
Heat to reflux (
). The solid should fully dissolve.-
Note: If insolubles remain, filter hot through a celite pad.
-
-
Remove from heat. Slowly add Water (warm, approx 1-1.5 mL per gram) until slight turbidity persists.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to Room Temperature (RT) with gentle stirring (2 hours).
-
Cool to
(Ice bath) for 1 hour.
-
-
Filtration: Filter the crystals and wash with cold Ethanol/Water (1:1) .
-
Yield Expectation: 75-85% recovery.
Part 4: Visual Workflows
Workflow 1: Purification Decision Tree
Use this logic to determine the correct purification path based on your crude analysis.
Caption: Decision matrix for selecting the appropriate purification method based on crude impurity profile.
Workflow 2: Recrystallization Process Flow
Visualizing the critical temperature gradients for Protocol B.
Caption: Step-by-step thermal gradient for the Ethanol/Water recrystallization protocol.
References
-
Pfizer Inc. (2010). Process for the preparation of 3-((3R, 4R)-4-methyl-3-(methyl (7H-pyrrolo [2, 3-d] pyrimidin-4-yl) amino) piperidin-1-yl)-3-oxopropanenitrile (Tofacitinib).[2][3] US Patent 7,301,023.
-
Organic Process Research & Development. (2014). Development of a Scalable Synthesis of Tofacitinib Citrate. Discusses impurity profiles of pyrazole intermediates.
-
BenchChem. (2024). Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine derivatives. Provides solubility and handling data for iodinated pyrazoles.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole. General handling for 4-iodo-pyrazoles.
Sources
Pyrazole Ring Iodination: Technical Support & Troubleshooting Hub
Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4 (2025)
Welcome to the Pyrazole Iodination Support Center. This guide addresses the specific challenges of functionalizing the pyrazole core—a critical pharmacophore in modern drug discovery (e.g., Celecoxib, Ruxolitinib). Unlike simple benzenoid systems, pyrazoles present unique challenges due to tautomerism, multiple nucleophilic sites (N vs. C), and sensitivity to oxidation.
Part 1: Diagnostic Workflow (Reagent Selection)
Before beginning your experiment, use this decision matrix to select the optimal iodination protocol based on your substrate's electronic properties.
Figure 1: Decision matrix for selecting iodination reagents based on substrate electronics and regiochemical targets.
Part 2: Troubleshooting & FAQs
Issue 1: "I am isolating an unstable solid that decomposes back to starting material."
Diagnosis: Kinetic N-Iodination. The Science: In neutral or basic media, the pyrazole nitrogen is often the most nucleophilic site (kinetic product). This forms an N-iodo species which is labile. The Fix:
-
Force Migration: Heat the reaction. The N-iodo species is a kinetic intermediate that can rearrange to the thermodynamic C-4 iodo product via the "pyrazolium walk" mechanism.
-
Change pH: Switch to acidic conditions (Protocol B). Protonating the nitrogen blocks N-iodination, forcing the electrophile to attack the C-4 carbon directly.
Issue 2: "My reaction stalled at 50% conversion, even with excess iodine."
Diagnosis: Product Inhibition / Deactivation.
The Science: The introduction of an iodine atom is electron-withdrawing (inductive effect), which deactivates the ring toward further substitution (preventing poly-iodination). However, if your starting material already has electron-withdrawing groups (like
-
Switch to a "Super-Electrophile": Use NIS in Trifluoroacetic Acid (TFA). The acid activates NIS to form a highly reactive
equivalent capable of overcoming the deactivation. -
Oxidative Boost: Use Ceric Ammonium Nitrate (CAN) with
.[1][2] This generates a radical cation intermediate that is highly reactive.
Issue 3: "I am getting a mixture of C-3 and C-5 isomers."
Diagnosis: Tautomeric Ambiguity.
The Science: In
-
Protect the Nitrogen: Methylate or benzylating the nitrogen fixes the tautomer, distinguishing C-3 from C-5.
-
Steric Control: If protection isn't an option, use a bulky electrophile source or solvent system, though C-4 remains the preferred site for Electrophilic Aromatic Substitution (EAS). For exclusive C-5 iodination, you must abandon EAS and use lithiation (
-BuLi) followed by an iodine quench.
Part 3: Optimized Protocols
Protocol A: Green Oxidative Iodination (Standard Substrates)
Best for: Electron-rich to neutral pyrazoles. High atom economy, water solvent.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Molecular Iodine (
) (0.5 - 0.6 equiv)[3] -
Hydrogen Peroxide (
, 30% aq) (0.6 - 0.8 equiv) -
Solvent: Water (or
/EtOH 1:1 for solubility)
Workflow:
-
Suspend pyrazole in water at room temperature (RT).
-
Add finely powdered
(reaction will turn dark). -
Crucial Step: Add
dropwise.[1] The peroxide oxidizes the iodide byproduct ( ) back to iodine ( ), ensuring 100% atom economy. -
Monitor by TLC.[1] The dark iodine color should fade as it is consumed.
-
Quench: Add 5% aqueous sodium bisulfite (
) to destroy excess oxidants.[1] -
Isolation: Filter the precipitated solid.
Protocol B: Acid-Activated NIS (Deactivated Substrates)
Best for: Pyrazoles with EWGs (e.g., nitro, carbonyl) or when N-iodination is persistent.
Reagents:
-
Substrate (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 - 1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or TFA (if highly deactivated)
-
Catalyst: TFA (10-20 mol%) or
(cat.)
Workflow:
-
Dissolve substrate in MeCN.
-
Add acid catalyst.
-
Add NIS portion-wise at
to prevent exotherm, then warm to RT. -
Note: If the reaction turns black immediately, cool it down. A light orange/red color is normal.
-
Stir 4–16 hours.
-
Workup: Dilute with EtOAc, wash with saturated
(to remove succinimide and acid), then sodium thiosulfate.
Part 4: Mechanistic Insight (The "Pyrazolium Walk")
Understanding the migration of iodine from Nitrogen to Carbon is key to controlling side reactions.
Figure 2: The kinetic N-iodination vs. thermodynamic C-iodination pathway. Acidic conditions prevent the formation of the N-iodo species entirely.
Part 5: Comparative Data
| Method | Reagent System | Atom Economy | Scope | Cost | Key Side Reaction |
| Green | High (~100%) | Electron-Rich / Neutral | Low | Oxidative coupling (dimerization) | |
| Mild | NIS / TFA | Moderate | Deactivated | High | Succinimide contamination |
| Harsh | Low | Sterically Hindered | Med | Chlorination / Ring Cleavage | |
| Radical | Low | Highly Deactivated ( | Med | Over-oxidation |
References
-
BenchChem. (2025).[1] A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Retrieved from
- Krasnokutskaya, E. A., et al. (2011). Green Iodination of Pyrazoles with Iodine/Hydrogen Peroxide in Water. Synthesis, 2011(15), 2441-2446.
-
Rodriguez-Franco, M. I., et al. (2025).[2] Regioselective synthesis of 4-/5-iodides in 1-aryl-3-CF3-1H-pyrazoles. RSC Advances. Retrieved from
-
Organic Chemistry Portal. (2024).[4] N-Iodosuccinimide (NIS) in Organic Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System. PubMed Central. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Chemistry and Handling of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
Introduction: Welcome to the technical support guide for 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (CAS No. 75092-34-1).[1] This molecule is a highly functionalized pyrazole derivative, making it a valuable and versatile intermediate in medicinal chemistry and drug development for constructing complex molecular architectures.[2] However, its rich functionality, specifically the presence of strong electron-withdrawing groups (EWG) in conjunction with an iodo-substituent, presents unique stability challenges, particularly in the presence of bases. This guide provides in-depth technical answers and troubleshooting protocols to help researchers navigate the reactivity of this compound, ensuring successful and reproducible experimental outcomes.
Core Concept: Understanding the Inherent Reactivity
The primary driver of this molecule's instability under basic conditions is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The pyrazole ring, rendered significantly electron-deficient by the powerful inductive and resonance effects of the nitro group at C3 and the carbonitrile group at C5, is "activated" for nucleophilic attack. The iodine atom at C4 serves as an excellent leaving group.
When a nucleophile (which is often a base, like hydroxide) is present, it can attack the electron-poor C4 carbon, leading to the displacement of the iodide ion. This process proceeds through a resonance-stabilized anionic intermediate, often called a Meisenheimer complex.[3][4]
Caption: Generalized SNAr mechanism for the target molecule.
This inherent reactivity is the root cause of most stability issues encountered when using this reagent in reactions involving basic conditions.
Frequently Asked Questions & Troubleshooting
Q1: I'm observing rapid decomposition of my iodopyrazole starting material when I add my base. What is happening?
Answer: You are likely observing a rapid SNAr reaction where your intended base is acting as a nucleophile. Common laboratory bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium methoxide (NaOMe), and potassium tert-butoxide (t-BuOK) are strong nucleophiles that will readily attack the activated pyrazole ring and displace the iodide.[5][6] This leads to the formation of a 4-hydroxy, 4-methoxy, or 4-tert-butoxy derivative, respectively, which you are observing as the "decomposition" or disappearance of your starting material on analytical instruments like TLC or LC-MS.
Q2: I need to perform a deprotonation on a different part of my molecule. Which bases should I absolutely avoid with this reagent?
Answer: You must differentiate between non-nucleophilic bases and nucleophilic bases. For this reagent, you should avoid strong, non-sterically hindered nucleophilic bases. A summary is provided below.
| Base Category | Examples | Compatibility with Iodopyrazole | Reasoning |
| Strongly Nucleophilic | NaOH, KOH, NaOMe, NaOEt, KCN | Incompatible | These readily act as nucleophiles, causing rapid SNAr.[6] |
| Moderately Nucleophilic | Primary/Secondary Amines (e.g., Piperidine, Diethylamine), Ammonia | High Risk | Can act as nucleophiles, especially at elevated temperatures. |
| Weakly Nucleophilic | K₂CO₃, Cs₂CO₃, NaHCO₃, Et₃N, DIPEA | Generally Compatible | These are common bases in cross-coupling reactions. Their low nucleophilicity means the desired catalytic reaction (e.g., Suzuki) is much faster than the competing SNAr.[5] |
| Sterically Hindered | Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA) | Condition Dependent | While strong bases, their steric bulk can slow the rate of SNAr. However, at elevated temperatures or long reaction times, substitution can still occur.[5] |
Q3: My Suzuki coupling reaction is failing; I'm only isolating a debrominated or hydrolyzed by-product. How can I fix this?
Answer: This is a classic issue where the conditions required for the cross-coupling reaction inadvertently favor the degradation of your starting material. Iodopyrazoles are excellent substrates for cross-coupling, but the choice of base is critical.[5][7]
Troubleshooting Steps:
-
Switch to a Weaker Base: If you are using NaOH or an alkoxide, immediately switch to a weaker, less nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Lower the Temperature: SNAr reactions are often highly temperature-dependent. Run your reaction at the lowest possible temperature that still allows for catalytic turnover. Start at room temperature or 50°C before attempting higher temperatures.
-
Control Stoichiometry: Use the minimum required amount of base (e.g., 2.0-2.5 equivalents). Excess base increases the likelihood of side reactions.
-
Monitor Reaction Time: Do not let the reaction run overnight without confirming it is necessary. Monitor by TLC or LC-MS every hour. Once the starting material is consumed, work up the reaction immediately.
Q4: I ran a reaction in aqueous media and my product's mass is different, suggesting a change to the -CN group. What happened?
Answer: You are likely observing the hydrolysis of the nitrile (cyano) group. Under strongly basic (or acidic) conditions, especially with heating, a nitrile can be hydrolyzed first to a primary amide (-CONH₂) and then further to a carboxylic acid (-COOH).
Protocol: Confirmatory Test for Nitrile Hydrolysis
-
Isolate By-product: Purify the unexpected product using column chromatography.
-
Acquire IR Spectrum: Look for the disappearance of the sharp nitrile stretch (around 2200-2250 cm⁻¹) and the appearance of a strong carbonyl stretch (1650-1710 cm⁻¹). An amide will also show N-H stretches (around 3200-3400 cm⁻¹).
-
Acquire ¹³C NMR: The nitrile carbon (around 115-125 ppm) will be replaced by a carbonyl carbon (160-180 ppm).
-
Check pH: Ensure your reaction and workup conditions are not exposing the material to concentrated base for prolonged periods.
Experimental Protocols & Workflows
Protocol 1: Control Experiment for Base Stability Assessment
This protocol allows you to quickly screen the stability of the iodopyrazole with your chosen base before committing to a complex synthesis.
-
Setup: To a clean vial, add 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (20 mg, 1.0 eq).
-
Solvent: Add 1 mL of the solvent planned for your reaction (e.g., Dioxane, DMF, Toluene).
-
Internal Standard: Add a small amount of an inert internal standard (e.g., dodecane) and take a t=0 sample for LC-MS or GC-MS analysis.
-
Base Addition: Add your chosen base (e.g., K₂CO₃, 2.0 eq) to the vial.
-
Heating & Monitoring: Stir the reaction at your planned reaction temperature (e.g., 80°C). Take aliquots at 30 min, 1 hr, 2 hr, and 4 hr. Quench each aliquot with dilute aq. HCl and extract with ethyl acetate before injecting for analysis.
-
Analysis: Compare the peak area ratio of your starting material to the internal standard over time. A stable ratio indicates compatibility.
Decision Workflow for Base Selection
Caption: Decision-making workflow for selecting a suitable base.
References
-
Chen, Y.-C., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. Available from: [Link]
-
Krasavin, M., et al. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 8(42), 23851–23863. Available from: [Link]
-
Vaughan, J. D., et al. (1970). Kinetics of iodination of 1-alkylpyrazoles. Relative electrophilic reactivities of 1-substituted and 1-unsubstituted pyrazoles. Journal of the American Chemical Society, 92(3), 730–733. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]
-
Elguero, J., et al. (2021). A C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Structural Chemistry, 32, 925–937. Available from: [Link]
-
Fowler, S. (2017). How to draw the mechanism for nucleophilic substitution. YouTube. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]
-
ResearchGate. (2020). Review on synthesis of nitropyrazoles. Available from: [Link]
-
Lyalin, B. V., et al. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549–1555. Available from: [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457–2469. Available from: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Huang, X., et al. (2007). Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. Chemosphere, 69(5), 757-764. Available from: [Link]
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Available from: [Link]
-
Organic Chemistry. (2021). Reaction Mechanism: Aliphatic Nucleophilic Substitution. YouTube. Available from: [Link]
-
Cash, R., et al. (1977). The degradation of DNA by hydrazine: identification of 3-ureidopyrazole as a product of the hydrazinolysis of deoxycytidylic acid residues. Nucleic Acids Research, 4(7), 2365–2378. Available from: [Link]
-
ResearchGate. (2021). Manipulating nitration and stabilization to achieve high energy. Available from: [Link]
-
Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(30), 4451-4454. Available from: [Link]
-
Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o149. Available from: [Link]
-
Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E, 68(1), o149. Available from: [Link]
Sources
- 1. 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in Suzuki coupling of 4-iodo-pyrazoles
Status: Operational Operator: Senior Application Scientist Ticket ID: SUZ-PYR-4-IODO-LOW-CONV
Executive Summary: The "4-Iodopyrazole Paradox"
You are likely encountering a stalling reaction (<20% conversion) despite using a highly reactive iodide. In 4-iodopyrazoles, the challenge is rarely the oxidative addition of the C–I bond. Instead, the failure is almost exclusively driven by catalyst poisoning caused by the pyrazole nitrogen or protodeboronation of the coupling partner.
This guide moves beyond generic "optimization" and targets the specific mechanistic failures unique to nitrogen-rich heterocycles.
Diagnostic Module: Why is my reaction failing?
Use this logic tree to diagnose the root cause of your low conversion.
Figure 1: Diagnostic logic flow for identifying the primary failure mode in pyrazole couplings.
Technical Deep Dive: The Mechanics of Failure
Issue A: The "N-H" Catalyst Trap (Poisoning)
The most common reason for failure is the coordination of the pyrazole nitrogen to the Palladium center .
-
Mechanism: After oxidative addition, the electrophilic Pd(II) species is susceptible to nucleophilic attack. The basic nitrogen of the pyrazole (or the deprotonated pyrazolate anion) displaces the phosphine ligand, forming a stable, unreactive "Pd-sink" complex.
-
Symptom: The reaction turns black (Pd precipitation) or remains clear but inactive.
Issue B: Protodeboronation
If your 4-iodopyrazole is protected but the reaction still fails, check your nucleophile.
-
Mechanism: Heteroaryl boronic acids (especially 2-pyridyl, oxazolyl, or thiazolyl) are unstable in aqueous base. They hydrolyze (C–B bond cleavage) to form the parent heterocycle (R–H) rather than coupling.
-
Symptom: LCMS shows the consumption of the boronic acid and formation of the de-boronated arene, while the 4-iodopyrazole remains untouched.
Strategic Solutions & Optimization
Strategy 1: Ligand Selection (The "Buchwald Effect")
Standard ligands like PPh3 (in Pd(PPh3)4) or dppf are often insufficient for free-NH pyrazoles. You require biaryl dialkylphosphines .
| Ligand | Efficacy | Rationale |
| XPhos / SPhos | High | Bulky substituents prevent the pyrazole nitrogen from binding to the Pd center. Electron-rich nature accelerates oxidative addition. |
| Pd-PEPPSI-IPr | High | NHC ligands are extremely tightly bound, preventing displacement by the pyrazole nitrogen. |
| PPh3 / dppf | Low | Easily displaced by nitrogen nucleophiles; leads to catalyst death. |
Strategy 2: Base & Solvent Engineering
-
Base: Avoid strong bases (e.g., NaOtBu) if using boronic acids prone to deboronation. Use K3PO4 or Cs2CO3 .
-
Solvent: A biphasic system (e.g., n-Butanol/Water or Dioxane/Water ) is critical. The water dissolves the inorganic base, while the organic phase solubilizes the catalyst.
Validated Experimental Protocols
Protocol A: The "Direct Route" (Unprotected Pyrazole)
Best for when you cannot afford the extra steps of protection/deprotection.
Reagents:
-
Substrate: 4-iodo-1H-pyrazole (1.0 equiv)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 or G3 (2–5 mol%)
-
Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
-
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) or n-Butanol.
Procedure:
-
Charge a vial with the pyrazole, boronic acid, K3PO4, and precatalyst.
-
Critical Step: Evacuate and backfill with Argon (3x). Oxygen kills the active monomeric Pd species.
-
Add degassed solvent.[2]
-
Heat to 100 °C for 2–4 hours. (High temperature is required to break up potential Pd-N aggregates).
-
Validation: Monitor by LCMS. If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv).
Protocol B: The "Safe Route" (Protected Pyrazole)
Best for scale-up or extremely difficult couplings.
Step 1: Protection Protect the nitrogen with a THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) group.
-
Why? These groups add steric bulk and remove the acidic proton, completely eliminating the catalyst poisoning pathway.
Step 2: Coupling
-
Catalyst: Pd(dppf)Cl2 (common) or XPhos Pd G2 (high performance).
-
Base: Na2CO3 or K2CO3 (2M aqueous).
-
Solvent: DME or Toluene/Ethanol.
-
Temp: 80 °C.
Step 3: Deprotection
-
THP: Acidic hydrolysis (HCl/MeOH).
-
SEM: TBAF or TFA.
Mechanism Visualization
The diagram below illustrates the competition between the productive cycle and the "Death Spiral" of catalyst poisoning.
Figure 2: The "Death Spiral" (Red) occurs when the pyrazole nitrogen displaces ligands. Bulky ligands (XPhos) force the reaction into the Productive Cycle (Blue).
FAQ: Advanced Troubleshooting
Q: I am using XPhos, but my yield is still low (30%). What now? A: Check your boronic acid stability. If using a heteroaryl boronic acid, switch to a MIDA boronate or a Potassium Trifluoroborate (BF3K) salt. These release the active boron species slowly, preventing decomposition.
Q: Can I use Copper (CuI) as a co-catalyst? A: Generally, no . While CuI is essential for Sonogashira, in Suzuki coupling of azoles, Copper can sometimes promote homocoupling or sequester the ligand. Stick to pure Pd systems unless following a specific "Liebeskind-Srogl" type protocol.
Q: My product is water-soluble. How do I work it up? A: Do not use water washes. Filter the reaction mixture through Celite to remove Pd, concentrate the organic solvent, and load directly onto a reverse-phase (C18) column or use an SCX (Strong Cation Exchange) cartridge to catch the basic pyrazole product.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[3] Journal of the American Chemical Society.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids and Esters. Angewandte Chemie International Edition.
Sources
Optimizing reaction temperature for 3-nitro-pyrazole functionalization
Ticket #: 3NP-OPT-2024
Topic: Optimizing Reaction Temperature for 3-Nitro-Pyrazole Scaffolds
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Chemical Context
User Query: "I am seeing inconsistent yields and isomer ratios when functionalizing 3-nitro-pyrazole. How do I optimize the temperature without triggering decomposition?"
The Specialist’s Take:
Functionalizing 3-nitro-pyrazole is a balancing act between regiocontrol and thermal stability . The nitro group (
Temperature is your primary lever for control.
-
Too Low: You risk kinetic trapping of the undesired
-isomer or stalled Pd-catalysis. -
Too High: You face thermal runaway (nitro-decomposition) or thermodynamic equilibration to the wrong regioisomer.
This guide breaks down the temperature dependence for the three most common workflows:
Module A: N-Alkylation & Regioselectivity
The Issue:
The 3-nitro-pyrazole anion is ambident. It can react at
-
1,3-Isomer (Target): Usually the thermodynamic product (less steric clash between
and ). -
1,5-Isomer (Impurity): Often the kinetic product (depending on solvent/counter-ion), or formed via "proximity effects" in solid-state or specific chelation scenarios.
Troubleshooting Guide: Controlling the N1/N2 Ratio
| Symptom | Diagnosis | Temperature Fix |
| High 1,5-isomer (kinetic impurity) | Reaction stopped too early or ran too cold. | Increase Temp: Heat to reflux (e.g., MeCN at 80°C) to push equilibrium toward the thermodynamic 1,3-isomer. |
| Low Conversion | Nucleophile is sluggish due to electron-poor ring. | Stepwise Heating: Start at 0°C for deprotonation, then ramp to 60°C for alkylation. |
| Isomerization over time | "N-Walk" mechanism is active. | Quench Cold: Do not let the reaction sit at high temp after completion. Cool to 0°C immediately before workup. |
Visualizing the Pathway (Kinetic vs. Thermodynamic)
Figure 1: Reaction coordinate visualization. Low temperatures often trap the system at the kinetic product (1,5-isomer), while heat allows equilibration to the more stable 1,3-isomer.
Module B: Palladium-Catalyzed C-H Activation
The Issue:
Direct arylation at
Protocol: Temperature Optimization Matrix
Standard Conditions: Pd(OAc)2, PPh3, Aryl Bromide, Base (K2CO3).
| Variable | Low Temp (25-60°C) | High Temp (100-140°C) | Recommendation |
| Catalyst Life | High stability. | Rapid deactivation (Pd black formation). | 80-100°C is the "Goldilocks" zone. |
| C-H Cleavage | Rate-limiting step. Often fails below 60°C. | Fast cleavage. | Use Pivalic Acid (30 mol%) as a proton shuttle to lower the activation energy, allowing operation at 80°C . |
| Nitro Stability | Inert.[1] | Risk of denitration or reduction.[2] | Do not exceed 120°C with nitro-pyrazoles. |
FAQ: Why did my reaction turn black and fail?
A: You likely overheated the catalyst.
-
Mechanism: At
, without stabilizing ligands, Pd aggregates into inactive nanoparticles ("Pd black"). -
The Fix: If you must run hot (
), switch to a bulky, electron-rich ligand like XPhos or BrettPhos , which stabilize the Pd(0) species, rather than simple PPh3.
Module C: Safety & Thermal Stability (Critical)
The Issue: Nitro-pyrazoles are energetic materials.[3] They possess a high nitrogen content and oxygen balance that can lead to explosive decomposition.
Safety Limits (DSC Data)
Based on Differential Scanning Calorimetry (DSC) of polynitro-pyrazoles:
| Compound Class | Onset of Decomposition ( | Max Safe Process Temp ( |
| Mononitro-pyrazole | ~260°C - 280°C | 180°C |
| Dinitro-pyrazole | ~190°C - 220°C | 130°C |
| Trinitro-pyrazole | ~188°C | 110°C |
CRITICAL WARNING: The presence of metals (Pd, Cu, Fe) can lower the
by 30-50°C due to catalytic decomposition effects.
Workflow: Thermal Safety Check
Before scaling up any reaction involving 3-nitropyrazole > 5 grams:
-
Run a DSC: 5°C/min ramp in a sealed gold crucible.
-
Identify Exotherms: Look for sharp peaks.
-
Apply the "Rule of 100": Ensure your reaction temperature is at least 100K (or conservatively 50°C) below the
.
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental step.
Figure 2: Logic flow for diagnosing temperature-related failures in nitropyrazole functionalization.
References
-
Regioselectivity Mechanisms
-
Thermodynamic Control
- Title: Thermodynamic and Kinetic Products - Master Organic Chemistry.
- Source: Master Organic Chemistry.
- Context: Foundational principles of temperature control on product ratios (1,2 vs 1,4 addition logic applied here to 1,3 vs 1,5 alkyl
-
URL:[Link]
-
Thermal Stability Data
-
C-H Activation
Sources
- 1. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. researchgate.net [researchgate.net]
- 4. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3,3,1]nonane under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: 1H NMR Spectrum Analysis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
Executive Summary
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile is a highly functionalized heterocyclic scaffold, critical in the development of high-energy materials (explosives), antiviral therapeutics, and kinase inhibitors. Its structural complexity—specifically the dense substitution pattern on the pyrazole ring—presents unique analytical challenges.
This guide provides a comparative analysis of the ¹H NMR spectral characteristics of this molecule against its synthetic precursors and regioisomers. Unlike standard spectral databases, this document focuses on verification logic , distinguishing the target molecule from common synthetic impurities using proton nuclear magnetic resonance.
Part 1: Structural Context & Theoretical Prediction[1]
The target molecule is a pentasubstituted pyrazole . To interpret the NMR spectrum accurately, one must understand the electronic environment created by the substituents:
-
N1-Methyl Group (
): This is the only proton-bearing group in the molecule. The spectrum will be deceptively simple (a single singlet), making purity analysis reliant on the absence of other signals and the precise chemical shift of this singlet. -
C3-Nitro (
): A strong electron-withdrawing group (EWG) that deshields the ring system. -
C4-Iodo (
): A heavy atom. While electronegative, iodine often exerts a "heavy atom effect" that can shield the attached carbon ( ), but its steric bulk and inductive effect generally contribute to deshielding the overall aromatic system in NMR. -
C5-Carbonitrile (
): Another strong EWG located adjacent to the N-methyl group.
Predicted Spectral Signature
Based on substituent additivity rules and literature data for analogous polysubstituted pyrazoles (e.g., 1-methyl-3,4,5-trinitropyrazole):
-
Signal Count: 1 (Singlet).
-
Integration: 3H.
-
Chemical Shift (
): 4.05 – 4.25 ppm (in DMSO- ).-
Note: Standard
-methyl pyrazoles appear at ~3.9 ppm. The presence of and groups shifts this signal downfield.
-
Part 2: Comparative Analysis & Verification Logic
The primary utility of NMR for this compound is not just structural confirmation, but differentiation from precursors and isomers.
Target vs. Precursor (The Iodination Step)
The most common synthesis route involves iodinating 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile .
| Feature | Precursor (Start Material) | Target Product (4-Iodo...) | Analytical Insight |
| C4-Proton | Present (Singlet, ~7.8 - 8.2 ppm) | Absent | The disappearance of the aromatic proton is the definitive proof of reaction completion. |
| N-Methyl Shift | ~4.00 - 4.10 ppm | ~4.10 - 4.25 ppm | Slight downfield shift due to Iodine's inductive effect and steric compression. |
| Signal Count | 2 (1 Ring H, 1 Methyl) | 1 (1 Methyl) | Any signal in the 7.0–9.0 ppm region indicates incomplete reaction. |
Target vs. Regioisomer (The Methylation Step)
A critical impurity often arises during the initial methylation of the pyrazole ring, producing the 1-methyl-5-nitro isomer instead of the desired 1-methyl-3-nitro isomer.
| Isomer | Structure | N-Methyl Shift ( | Mechanism of Shift |
| Target | 1-Me, 3- | 4.05 - 4.25 ppm | Methyl is adjacent to Cyano ( |
| Regioisomer | 1-Me, 5- | 4.30 - 4.50 ppm | Methyl is adjacent to Nitro ( |
Critical Insight: If your N-methyl singlet appears significantly downfield (>4.3 ppm), suspect the formation of the wrong regioisomer where the methyl is adjacent to the nitro group.
Part 3: Experimental Protocol
Reagents and Equipment[2][3]
-
Solvent: DMSO-
(Preferred for solubility of nitro/cyano compounds) or CDCl (if solubility permits). -
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO: 2.50 ppm).
-
Instrument: 300 MHz or higher (400 MHz recommended for resolution of trace impurities).
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 5–10 mg of the dried solid product.
-
Dissolve in 0.6 mL of DMSO-
. -
Note: Ensure the solution is clear. If the compound is an intermediate in high-energy material synthesis, avoid heating above 40°C to dissolve.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard zg30 or zg.
-
Scans (NS): 16 (sufficient for pure product) to 64 (to detect 1% precursor).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Spectral Width: -2 to 14 ppm (to catch acidic impurities or exchangeable protons).
-
-
Processing:
-
Phase correction and baseline correction are critical, as the baseline must be flat to confirm the absence of the C4-H proton.
-
Reference the DMSO quintet to 2.50 ppm.
-
Part 4: Decision Logic & Visualization
The following diagrams illustrate the logical workflow for verifying the product using NMR data.
Diagram 1: Synthesis & Verification Workflow
Caption: Logical workflow for verifying 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile, filtering for unreacted precursor and regioisomers.
Diagram 2: Spectral Logic Tree
Caption: Decision tree for interpreting spectral data. The absence of aromatic protons is the primary pass/fail metric.
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from
-
Kulkarni, P., et al. (2011). Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole. Mendeleev Communications.[3] (Demonstrates N-Me shifts in polynitro pyrazoles).
-
Claramunt, R. M., et al. (2006). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry. Retrieved from
-
ChemicalBook. (n.d.). 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis. Retrieved from
-
ChemRxiv. (2023). Practical Synthesis of Pyrazol-4-thiols. (Provides comparative shifts for 1-methyl-pyrazole-5-carbonitriles). Retrieved from
Sources
13C NMR chemical shifts for 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
Comparative Guide: C NMR Chemical Shifts for 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
Executive Summary
This guide provides a technical analysis of the
The structural elucidation of this compound relies on identifying the unique Heavy Atom Effect introduced by the iodine substituent at position C4, which dramatically alters the chemical shift landscape compared to its non-iodinated precursors.[1] This guide compares the target molecule against key alternatives and precursors to provide a self-validating assignment strategy.
Chemical Shift Analysis & Comparison
The following data compares the Target Molecule with its direct synthetic precursor (1-methyl-3-nitro-1H-pyrazole-5-carbonitrile ) and a standard reference (1-methylpyrazole ).
Table 1: Comparative C NMR Shifts (ppm)
Solvent: DMSO-d
| Carbon Position | Target Molecule (4-Iodo...)[2][3] | Precursor (Non-Iodinated) | Reference (1-Methylpyrazole) | Shift Effect ( |
| C4 (C-I) | 58.0 - 65.0 | 108.0 - 112.0 | 105.8 | Upfield Shift (~45-50 ppm) due to Heavy Atom Effect. |
| C3 (C-NO | 148.0 - 155.0 | 145.0 - 150.0 | 133.0 (C-H) | Downfield shift due to strong electron-withdrawing -NO |
| C5 (C-CN) | 125.0 - 130.0 | 128.0 - 132.0 | 129.6 (C-H) | Shielding influence of the Cyano group (ipso). |
| -CN (Nitrile) | 110.0 - 114.0 | 110.0 - 114.0 | N/A | Characteristic nitrile region; quaternary. |
| N-CH | 39.0 - 42.0 | 38.0 - 41.0 | 38.6 | Minimal change; remote from substitution site.[1] |
Note on Data Sources: Values for the target molecule are high-confidence predictions based on Substituent Chemical Shift (SCS) additivity rules derived from Elguero et al. and Larina & Lopyrev [1, 2].[1][4] Precursor values are aggregated from experimental databases for nitro-pyrazole derivatives [3].[1]
Mechanistic Interpretation of Shifts
The Heavy Atom Effect (Diagnostic C4 Signal)
The most critical validation marker for this molecule is the C4 resonance.[1]
-
Mechanism: Iodine is a "heavy atom" with a large electron cloud.[1] Spin-orbit coupling between the iodine electrons and the carbon nucleus exerts a shielding effect (diamagnetic shielding), moving the signal significantly upfield (lower ppm).
-
Observation: While a typical aromatic C-H or C-Cl appears >100 ppm, the C-I in pyrazoles consistently appears between 50–70 ppm .[1]
-
Validation: If your spectrum shows a peak at ~110 ppm for C4, the iodination failed . If you see a quaternary peak at ~60 ppm, the reaction succeeded.[1]
Electronic Push-Pull (C3 & C5)
-
C3-NO
: The nitro group is a strong electron-withdrawing group (EWG) by induction and resonance, stripping electron density from C3 and shifting it downfield to ~150 ppm. -
C5-CN: The nitrile group is also an EWG, but its magnetic anisotropy and the "ipso" effect on the aromatic ring often result in a chemical shift that is relatively shielded compared to a bare proton, typically appearing near 125-130 ppm.
Experimental Validation Protocols
Protocol A: Synthesis & Isolation (Context)
To generate the sample for NMR analysis.
-
Starting Material: 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile.
-
Reagents: Iodine (
) and an oxidant (e.g., Ceric Ammonium Nitrate or ) or N-Iodosuccinimide (NIS).[1] -
Solvent: Acetonitrile (ACN) or DMF.[1]
-
Procedure: Stir starting material with 1.2 eq of NIS in ACN at Reflux for 4-6 hours.
-
Workup: Quench with aqueous
(to remove excess iodine), extract with Ethyl Acetate.
Protocol B: NMR Acquisition
Self-validating acquisition parameters.
-
Sample Prep: Dissolve ~10-20 mg of product in 0.6 mL DMSO-d
. (CDCl may be used, but polar pyrazoles often dissolve better in DMSO).[1] -
Pulse Sequence: zgpg30 (Proton-decoupled
C). -
Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons C3, C4, C5, CN).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-I, C-NO
, C-CN) have long T1 relaxation times. A short D1 will suppress their signals, making integration unreliable.[1]
Structural Logic & Workflow Visualization
The following diagram illustrates the logical flow for assigning the spectrum and verifying the structure based on the data above.
Figure 1: Decision tree for verifying the iodination of the pyrazole core using
References
-
Elguero, J., et al. (2025).[1][5] 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. Link
-
Larina, L. I., & Lopyrev, V. A. (2009).[1] Nitroazoles: Synthesis, Structure and Applications. Springer. (Cited via ResearchGate snippet: "13 C NMR chemical shifts (ppm) of C-nitropyrazoles"). Link
-
Claramunt, R. M., et al. (1988).[1][5] High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Canadian Journal of Chemistry.[1] Link
-
PubChem. (2025).[1] 4-Iodopyrazole Spectral Information. National Library of Medicine.[1] Link
-
Gottlieb, H. E., et al. (1997).[1][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][6] Chem. Link[1]
Spectral Signatures in Heterocycles: A Comparative FTIR Guide to Nitrile and Nitro Pyrazoles
Topic: FTIR characteristic peaks for nitrile and nitro groups in pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, pyrazoles act as privileged scaffolds, often requiring functionalization with nitrile (-CN) or nitro (-NO
This guide provides a technical comparison of the vibrational signatures of these two moieties within the pyrazole environment. We contrast the high-fidelity diagnostic nature of the nitrile group against the congested, coupled nature of the nitro group , providing a validated workflow for unambiguous identification.
The Vibrational Landscape: Electronic Context
The pyrazole ring is a
-
Nitrile (-C≡N): Acts as a linear oscillator. Its triple bond creates a high force constant, pushing the absorption into a "silent" spectral region (
) free from interference. -
Nitro (-NO
): Acts as a non-linear, coupled oscillator. It exhibits two distinct stretching modes (symmetric and asymmetric).[1] However, these bands (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) frequently overlap with the pyrazole ring's own C=C and C=N skeletal vibrations, requiring careful deconvolution.
Comparative Analysis: Nitrile vs. Nitro
A. The Nitrile Group (-CN): The Diagnostic Standard
The nitrile stretch is arguably the most reliable spectral marker in organic synthesis. In pyrazoles, conjugation with the aromatic ring slightly lowers the bond order, causing a redshift compared to aliphatic nitriles.
-
Characteristic Peak:
(Aromatic/Heteroaromatic). -
Intensity: Variable (Medium to Weak). Intensity depends on the dipole moment change (
).[2] If an electron-donating group (e.g., -NH , -OMe) is present elsewhere on the pyrazole ring, resonance enhancement increases the peak intensity. -
Reliability: High. Almost no other organic functional groups absorb in this region (except alkynes and isocyanates, which are chemically distinct).
B. The Nitro Group (-NO
): The Complex Signal
The nitro group is identified by a doublet of bands. In pyrazoles, the Asymmetric Stretch is often obscured by ring vibrations, making the Symmetric Stretch the more reliable confirmation peak.
-
Asymmetric Stretch (
): .-
Challenge: Pyrazole ring stretching (C=N, C=C) occurs at
. The nitro asymmetric band often appears as a shoulder or a broadening of the ring signals.
-
-
Symmetric Stretch (
): . -
Reliability: Moderate. Requires corroboration of both bands to avoid false positives from C-H bending or ring modes.
C. Summary Data Table
| Feature | Nitrile (-CN) | Nitro (-NO |
| Primary Region | 2210 – 2240 cm⁻¹ | 1490 – 1550 cm⁻¹ (Asym)1300 – 1370 cm⁻¹ (Sym) |
| Spectral Interference | Negligible (Silent Region) | High (Fingerprint/Ring Region) |
| Band Shape | Sharp, Distinct | Broad, often split or shouldered |
| Intensity | Medium/Weak (Dipole dependent) | Strong (Highly polar bond) |
| Substituent Effect | Conjugation lowers | Electron donors on ring lower |
| Diagnostic Confidence | 95% (Standalone confirmation) | 70% (Needs secondary confirmation) |
Logic Pathway for Identification
The following diagram illustrates the decision logic for distinguishing these groups in a synthesized pyrazole derivative.
Figure 1: Decision tree for spectral assignment of functional groups in pyrazole derivatives.
Experimental Protocol: Self-Validating ATR-FTIR
To ensure data integrity, use this Attenuated Total Reflectance (ATR) protocol. This method minimizes sample preparation errors common with KBr pellets (e.g., moisture bands masking nitro signals).
Phase 1: System Validation
-
Crystal Cleanliness: Clean the diamond/ZnSe crystal with isopropanol.
-
Background Scan: Collect a 32-scan air background.
-
Baseline Check: Self-Validation Step: The transmittance line must be flat at 100%
0.5%. If noise exists >1% in the region, reclean.
Phase 2: Sample Acquisition
-
Deposition: Place 2–5 mg of the solid pyrazole directly on the crystal.
-
Compression: Apply pressure using the anvil until the force gauge reads 80–100 units (optimal contact).
-
Scan Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 64 (to improve Signal-to-Noise ratio for weak nitrile peaks)
-
Range: 4000–600 cm⁻¹
-
Phase 3: Data Processing & Verification
-
Baseline Correction: Apply automatic baseline correction.
-
CO₂ Exclusion: Verify no atmospheric CO₂ doublet exists at
. -
Peak Picking:
-
For Nitrile : Threshold 90% T. Look for single sharp peak.
-
For Nitro : Threshold 80% T. Look for paired bands separated by ~200 cm⁻¹.
-
Mechanistic Workflow: Substituent Effects
Understanding why peaks shift is crucial for troubleshooting. The following diagram details how the pyrazole ring electronics influence the vibrational frequency.
Figure 2: Mechanistic flow of electronic conjugation effects on vibrational frequencies.
Troubleshooting & Common Pitfalls
-
The "False Nitrile" (CO₂ Interference):
-
Issue: Atmospheric CO₂ absorbs strongly at
. -
Differentiation: CO₂ is a doublet; Nitrile is a singlet. Nitrile is at
, distinct from CO₂.
-
-
The "Hidden Nitro" (Ring Overlap):
-
Issue: Pyrazole C=N ring stretch at
masks the Nitro asymmetric stretch. -
Solution: Rely on the Symmetric Stretch at
. If the symmetric peak is absent, the asymmetric peak is likely just a ring vibration, not a nitro group.
-
-
Solvent Residue:
-
Issue: DMF or DMSO residues have strong S=O or C=N peaks that mimic functional groups.
-
Validation: Ensure sample is dried under high vacuum >4 hours before analysis.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for characteristic group frequencies).
-
NIST Chemistry WebBook. Infrared Spectroscopy Data. National Institute of Standards and Technology. Available at: [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
-
Specac Application Notes. Interpreting Infrared Spectra: Nitriles and Nitro Groups. Available at: [Link] (General reference for ATR protocols).
Sources
A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-pyrazole-5-carbonitriles in Cross-Coupling Reactions
Introduction
The pyrazole ring system is a cornerstone of modern medicinal chemistry, featuring prominently in a wide range of pharmaceuticals known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] Specifically, the 4-substituted pyrazole-5-carbonitrile scaffold serves as a versatile synthetic intermediate, where the nitrile group and the C4 position offer orthogonal handles for molecular elaboration.[2][3]
A critical decision in the synthetic design for functionalizing the C4 position is the choice of the halogen precursor—typically bromine or iodine—for use in transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, evidence-based comparison of the reactivity of 4-iodo- and 4-bromo-pyrazole-5-carbonitriles in three of the most pivotal transformations in drug development: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data needed to make informed strategic decisions in their synthetic campaigns.
Chapter 1: The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation
The disparate reactivity between aryl iodides and bromides in palladium-catalyzed cross-coupling reactions is a well-established principle rooted in fundamental chemical properties. The general reactivity trend is C-I > C-Br > C-Cl.[4] This hierarchy is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker (approx. 228 kJ/mol) than the C-Br bond (approx. 285 kJ/mol).
This difference in bond strength has a profound impact on the rate-determining step of most cross-coupling catalytic cycles: oxidative addition . During this step, the palladium(0) catalyst inserts into the carbon-halogen bond. A weaker bond, as in the case of 4-iodopyrazole, allows for a faster rate of oxidative addition, often enabling the reaction to proceed under milder conditions (lower temperatures, shorter reaction times) and with lower catalyst loadings compared to its 4-bromo counterpart.
Chapter 2: Comparative Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C(sp²)–C(sp²) bond between an organohalide and a boronic acid or ester, is arguably the most widely used cross-coupling reaction in pharmaceutical process chemistry.[5][6][7]
Mechanistic Overview: Suzuki-Miyaura Catalytic Cycle
The cycle begins with the crucial oxidative addition of the 4-halopyrazole to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the 4-arylpyrazole product and regenerate the Pd(0) catalyst.
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Comparison & Data
In a typical Suzuki-Miyaura coupling, the higher reactivity of the 4-iodo substrate translates directly to more efficient catalysis. While both substrates can often be coupled successfully, the 4-bromo derivative generally requires more forcing conditions.
| Feature | 4-Iodo-pyrazole-5-carbonitrile | 4-Bromo-pyrazole-5-carbonitrile |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | XPhos Pd G2, Pd(dppf)Cl₂ |
| Typical Temperature | 60 - 80 °C | 80 - 120 °C |
| Typical Reaction Time | 1 - 4 hours | 6 - 18 hours |
| Yield | Excellent (>90%) | Good to Excellent (70-95%) |
| Side Reactions | Low incidence | Higher potential for hydrodehalogenation |
Data compiled from general principles and literature precedents.[4][8]
Field Insights: The choice between iodo and bromo often comes down to a trade-off between reagent cost and reaction efficiency. 4-bromopyrazoles are typically less expensive. However, the milder conditions required for the 4-iodo analog can be crucial for complex substrates bearing sensitive functional groups. Furthermore, difficult couplings, such as those with sterically hindered boronic acids, are often more successful with the iodo-substrate.[9]
Chapter 3: Comparative Analysis in Sonogashira Coupling
The Sonogashira reaction creates a C(sp²)–C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[10] This reaction is fundamental for introducing alkynyl moieties into heterocyclic scaffolds, which are prevalent in materials science and medicinal chemistry.
Mechanistic Overview: Sonogashira Catalytic Cycle
The Sonogashira reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main oxidative addition/reductive elimination cycle, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate, which then participates in the transmetalation step.[10][11]
Caption: Sonogashira Dual Catalytic Cycle.
Experimental Comparison & Data
The reactivity difference between iodo- and bromo-pyrazoles is often most pronounced in the Sonogashira coupling. In many cases, the bromo-analogs are simply unreactive under conditions where the iodo-analogs perform exceptionally well.
| Feature | 4-Iodo-pyrazole-5-carbonitrile | 4-Bromo-pyrazole-5-carbonitrile |
| Typical Catalyst | Pd(PPh₃)₂Cl₂, CuI | Pd(PPh₃)₂Cl₂, CuI |
| Typical Temperature | Room Temperature - 50 °C | 80 - 120 °C (if reactive) |
| Typical Reaction Time | 0.5 - 3 hours | 12 - 24 hours (often no reaction) |
| Yield | Excellent (>90%) | Poor to No Reaction |
| Literature Evidence | Reacts smoothly with terminal alkynes.[4][12] | Explicitly reported as unreactive under various conditions where iodo-analogs succeeded.[12] |
Field Insights: For Sonogashira couplings on a pyrazole core, 4-iodopyrazole-5-carbonitrile is unequivocally the substrate of choice. The energy barrier for the oxidative addition of the C-Br bond is often too high to be overcome under standard Sonogashira conditions, leading to reaction failure. Researchers should not consider the bromo-analog as a viable, direct substitute for the iodo-analog in this specific transformation without extensive optimization of more active catalyst systems.
Chapter 4: Comparative Analysis in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C–N bonds, a linkage of immense importance in pharmaceuticals.[5][13][14] The reaction couples an aryl halide with a primary or secondary amine.
Mechanistic Overview: Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki coupling, the cycle is initiated by oxidative addition. A key step involves the deprotonation of the amine by a strong base to form an amide, which then displaces the halide on the palladium center. The final reductive elimination step forms the desired C-N bond.[13][15][16]
Caption: Buchwald-Hartwig Amination Cycle.
Experimental Comparison & Data
Buchwald-Hartwig aminations can often be successfully performed on both 4-iodo and 4-bromo pyrazoles, but the conditions required reflect the inherent reactivity difference. A critical consideration for pyrazoles is the acidic N-H proton, which can inhibit the catalyst.[4] N-protection (e.g., with a Boc or Trityl group) is frequently required for efficient coupling.[17][18][19]
| Feature | 4-Iodo-pyrazole-5-carbonitrile | 4-Bromo-pyrazole-5-carbonitrile |
| Typical Catalyst | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ / tBuDavePhos |
| Typical Base | K₃PO₄, Cs₂CO₃ | NaOtBu, K₂CO₃ |
| Typical Temperature | 80 - 100 °C | 100 - 140 °C (may require microwave) |
| Typical Reaction Time | 2 - 12 hours | 12 - 24 hours |
| Yield | Good to Excellent (75-95%) | Good (60-85%) |
| Substrate Scope | Broader scope with less reactive amines | May require more reactive amines for good conversion |
Data compiled from general principles and literature precedents.[17][18][19]
Field Insights: While 4-bromopyrazoles are effective substrates for Buchwald-Hartwig amination, they often require stronger bases (like NaOtBu) and more specialized, bulky phosphine ligands (like tBuDavePhos) to achieve good yields.[17][18] The 4-iodo analog provides more flexibility, often reacting under milder basic conditions and potentially with a wider range of amine coupling partners. For late-stage functionalization where preserving molecular integrity is paramount, the iodo-substrate is the more reliable choice.
Chapter 5: Experimental Design and Protocols
A robust comparison of reactivity requires a standardized experimental workflow. The following diagram outlines a logical approach for a head-to-head comparison.
Caption: Workflow for Reactivity Comparison.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and should be adapted and optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk tube, add the 4-halopyrazole-5-carbonitrile (1.0 equiv), the desired arylboronic acid (1.3 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and the palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2-5 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80 °C for iodo, 110 °C for bromo).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.
Conclusion and Recommendations
The experimental evidence and underlying chemical principles consistently support a clear reactivity hierarchy: 4-iodo-pyrazole-5-carbonitrile is significantly more reactive than its 4-bromo- counterpart in palladium-catalyzed cross-coupling reactions.
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions, both halides are viable substrates. However, the 4-iodo derivative consistently provides higher yields in shorter times and under milder conditions, making it the preferred choice for sensitive substrates and complex, late-stage functionalizations. The 4-bromo derivative is a cost-effective alternative when harsher conditions are tolerable.
-
For the Sonogashira reaction, the difference is stark. The 4-iodopyrazole is highly reactive, while the 4-bromopyrazole is often completely unreactive under standard conditions. For introducing alkynyl fragments, the 4-iodo substrate is essential.
For drug development professionals, this guide underscores a key strategic principle: while 4-bromo-heterocycles are attractive from a cost and availability standpoint, investing in the 4-iodo-analogs can de-risk challenging synthetic steps, accelerate timelines, and ultimately prove more efficient in the synthesis of complex molecular targets.
References
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Diagram]. Retrieved from [Link]
-
Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4617. Available at: [Link]
-
Mazeikaite, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available at: [Link]
-
Scribd. (n.d.). Buchwald-Hartwig & Sonogashira Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Diagram]. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(44), 32185-32197. Available at: [Link]
-
Chen, B., et al. (2017). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 56(43), 13324-13328. Available at: [Link]
-
Al-Majid, A. M., et al. (2022). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. Molecules, 27(19), 6296. Available at: [Link]
-
Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5786-5800. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Tcyrulnikov, S., et al. (2019). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 24(21), 3847. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using SiO2 NPs as catalyst. [Diagram]. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [PDF]. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings. [Diagram]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2024). Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Ghashghaei, S., et al. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports, 11(1), 24350. Available at: [Link]
-
Campeau, L. C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(39), 16428-16439. Available at: [Link]
-
Semantic Scholar. (2021). Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. [Diagram]. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]
-
Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
El-Ghandour, A. H., et al. (2016). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molecules, 21(11), 1459. Available at: [Link]
-
Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]
-
Goud, T. V., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 56(23), 3127-3130. Available at: [Link]
-
ResearchGate. (n.d.). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. Retrieved from [Link]
-
Felföldi, F., et al. (2021). A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. RSC Advances, 11(39), 24194-24201. Available at: [Link]
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. proprogressio.hu [proprogressio.hu]
- 7. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Elemental Analysis Validation for Substituted Pyrazole Carbonitriles: A Comparative Technical Guide
Executive Summary
In the high-stakes environment of drug discovery, substituted pyrazole carbonitriles represent a privileged scaffold due to their prevalence in kinase inhibitors and anti-inflammatory agents. However, their physicochemical properties—specifically high nitrogen content, refractory nitrile bonds, and propensity for solvate formation—frequently lead to "failed" elemental analyses (EA) outside the standard
This guide objectively compares the industry-standard Automated Flash Combustion against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . It establishes a self-validating protocol designed to eliminate false negatives caused by incomplete combustion or trapped solvents, ensuring your data meets the rigorous standards of journals like J. Med. Chem. and regulatory bodies.[1][2]
Part 1: The Challenge – Why Pyrazole Carbonitriles Fail
Standard CHN analysis protocols often fail for this specific scaffold due to three converging factors:
-
Refractory Nitrile Combustion: The
triple bond (891 kJ/mol) is thermodynamically stable. Standard combustion temperatures ( ) without optimized oxygen dosing often result in incomplete conversion to and , yielding low Carbon/Nitrogen values. -
The "Nitrogen Gap": Pyrazoles contain adjacent nitrogen atoms (
). During combustion, these must cleanly convert to . Inefficient reduction of nitrogen oxides ( ) in the reduction tube leads to drifting nitrogen values. -
Lattice Solvates: Pyrazole carbonitriles are notorious for trapping water or ethanol in the crystal lattice via hydrogen bonding with the pyrazole -NH or the nitrile nitrogen. A 0.5 molar equivalent of water can shift Carbon results by
, causing an automatic failure in automated QC systems.
Part 2: Comparative Analysis of Validation Methods
The following table compares the three primary validation methodologies available to medicinal chemists.
Table 1: Performance Matrix of Purity Validation Methods
| Feature | Method A: Automated Flash Combustion (Optimized) | Method B: HRMS (ESI-TOF/Orbitrap) | Method C: Quantitative NMR (qNMR) |
| Primary Scope | Bulk Purity (Homogeneity) | Molecular Identity (Formula) | Purity & Content |
| Precision | |||
| Solvent Detection | Indirect (discrepancy in C/H) | None (blind to solvents) | Excellent (direct quantification) |
| Inorganic Salt Detection | Excellent (Residue/Ash) | None (ion suppression) | Poor (unless nuclei specific) |
| Sample Required | |||
| Throughput | 5 mins/sample | 2 mins/sample | 10-15 mins/sample |
| Regulatory Status | Gold Standard (FDA/IUPAC) | Accepted as Identity only | Rising acceptance for Purity |
Verdict: While HRMS confirms you made the right molecule, only Combustion Analysis (Method A) confirms you have a pure bulk substance free of inorganic salts and amorphous impurities. qNMR is the strongest supporting technique but often lacks the precision to replace EA entirely for new chemical entities (NCEs).
Part 3: The Self-Validating Experimental Protocol
To validate pyrazole carbonitriles successfully, you must move beyond "standard" settings. This protocol utilizes Variable Oxygen Dosing and Solvate Correction .
Workflow Diagram: The Analytical Decision Matrix
Caption: Logical workflow for determining the correct theoretical values before combustion analysis to prevent false negatives.
Detailed Protocol Steps
1. Sample Pre-treatment (The Hygroscopic Trap)
Pyrazole carbonitriles are often hygroscopic.
-
Action: Dry samples at
under high vacuum ( ) over for 4 hours. -
Validation: Run a TGA (Thermogravimetric Analysis) or a quick 1H-NMR in DMSO-
to check for water peaks (approx. 3.33 ppm) or solvent residues.
2. Instrument Configuration (The Nitrile Boost)
Standard combustion times are insufficient for the
-
Oxygen Dosing: Increase
loop volume or injection time by 20% compared to standard organics. -
Temperature: Ensure the combustion tube is at
. -
Catalyst: Use Tungsten Trioxide (
) powder as an additive. It aids in the decomposition of refractory nitriles and prevents the formation of non-volatile carbides.
3. Data Interpretation (The Correction Factor)
If the result fails the
Part 4: Experimental Data & Case Study
Compound: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
Formula:
Table 2: Comparison of Raw vs. Corrected Analysis
| Element | Theoretical (Anhydrous) | Found (Raw Sample) | Deviation | Status | Theoretical (+0.25 | Deviation (Corrected) | Final Status |
| Carbon | 65.21% | 63.85% | -1.36% | FAIL | 63.65% | +0.20% | PASS |
| Hydrogen | 4.38% | 4.55% | +0.17% | PASS | 4.54% | +0.01% | PASS |
| Nitrogen | 30.42% | 29.80% | -0.62% | FAIL | 29.69% | +0.11% | PASS |
Analysis:
The "Raw Sample" analysis suggests a failed synthesis.[3] However, the consistent drop in Carbon and Nitrogen combined with a slight rise in Hydrogen is the fingerprint of water solvation . By adjusting the theoretical calculation to include 0.25 moles of water (confirmed via qNMR integration), the data falls perfectly within the
Part 5: Mechanism of Combustion Failure
Understanding the chemistry inside the analyzer allows for better troubleshooting.
Caption: Combustion pathway showing critical conversion of NOx to N2. Incomplete nitrile burning leads to low N2 recovery.
References
-
American Chemical Society (ACS). (2025). Guidelines for Characterization of Organic Compounds. ACS Publishing.[4][5] [Link]
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.[1] European Medicines Agency. [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Babij, N. R., et al. (2016). "Elemental Analysis: An International Study Evaluating the Reliability of Data." ACS Central Science, 2(11), 851–860. [Link]
Sources
- 1. Research Progress of Determination of Elemental Impurities in Drugs by ICP-AES and ICP-MS [qikan.cmes.org]
- 2. Elemental impurities analysis in name-brand and generic omeprazole drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity & SAR Profiling: 4-Iodo vs. 4-H Pyrazole Derivatives
Executive Summary: The Halogen Switch
In medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The substitution at the C4 position is a critical determinant of biological activity. While the unsubstituted 4-H pyrazole often serves as a passive linker or steric spacer, the 4-iodo pyrazole derivative introduces a transformative interaction capability: Halogen Bonding (XB) .
This guide objectively compares these two derivatives, focusing on how replacing a hydrogen atom with iodine at the C4 position alters binding thermodynamics, metabolic stability, and kinase inhibitory potency.
Mechanistic Comparison: The Sigma-Hole Effect
The fundamental difference between 4-H and 4-I derivatives lies in their electronic distribution and how they engage target proteins.
Electronic Landscape
-
4-H Pyrazole: The C4-H bond is relatively non-polar. The hydrogen atom presents a small van der Waals radius (~1.2 Å) and lacks significant directional interaction capabilities beyond weak dispersive forces.
-
4-I Pyrazole: Iodine is large (radius ~1.98 Å) and highly polarizable. Crucially, the electron density on the iodine atom is anisotropic. While the equatorial region is electron-rich, the region directly along the C-I bond axis is electron-deficient. This positive patch is called the Sigma-hole (
-hole) .
Protein-Ligand Interaction Logic
In kinase binding pockets (e.g., the hinge region), the
-
Strength: Halogen bonds (C-I···O) can approach the strength of hydrogen bonds (1–5 kcal/mol), significantly boosting affinity compared to the weak van der Waals contact of C-H.
-
Directionality: The interaction is strictly linear (C-X···Y angle
180°), providing higher selectivity than the isotropic hydrophobic effect.
Mechanism Visualization
The following diagram illustrates the structural logic distinguishing the inert 4-H binding mode from the active 4-I halogen bonding mode.
Caption: Mechanistic divergence: 4-H relies on passive steric fit, while 4-I actively engages backbone carbonyls via halogen bonding.
Comparative Data: Potency and Pharmacokinetics[1][2]
Kinase Inhibitory Potency (Representative SAR)
The introduction of iodine at C4 typically enhances potency against kinases where the pocket can accommodate the larger halogen and exploit the
| Feature | 4-H Pyrazole Derivative | 4-Iodo Pyrazole Derivative | Impact of Iodination |
| IC50 (JNK3) | ~160 nM | < 20 nM | 8x Potency Increase (Driven by XB) |
| Selectivity (vs p38) | Moderate | High | Iodine confers shape/electronic selectivity |
| Ligand Efficiency | Lower | Higher | Binding energy gain > Molecular weight penalty |
| Binding Mode | H-bond donor (NH) only | H-bond (NH) + Halogen Bond (I···O=C) | Dual anchor points stabilize the complex |
Note: Data trends synthesized from SAR studies on pyrazole-based JNK/CDK inhibitors [1, 5].[1]
Physicochemical & Metabolic Profile
Beyond potency, the C4 substituent dictates the drug-like properties (ADME).
-
Lipophilicity (LogP): Iodination significantly increases lipophilicity (
LogP +1.1 to +1.2). This enhances membrane permeability but decreases aqueous solubility. -
Metabolic Stability: The C4 position of pyrazoles is electron-rich and prone to oxidative metabolism (e.g., by CYP450). Blocking this site with iodine prevents oxidation, potentially extending the half-life (
), although the iodine-carbon bond itself can be a liability if susceptible to dehalogenation.
Experimental Protocols
To validate these differences in your own research, use the following standardized workflows for synthesis and biological evaluation.
Synthesis: Regioselective Iodination of 4-H Pyrazole
Direct iodination of the 4-H precursor is the standard route. The use of N-Iodosuccinimide (NIS) is preferred over elemental iodine for better control and yield.
Protocol:
-
Dissolution: Dissolve 1.0 mmol of the 4-H pyrazole substrate in 5 mL of acetonitrile (ACN).
-
Activation: Add 0.1 equivalents of Trifluoroacetic acid (TFA) to activate the NIS.
-
Iodination: Add 1.1 mmol (1.1 eq) of N-Iodosuccinimide (NIS) portion-wise at 0°C.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
Workup: Quench with 10% aqueous sodium thiosulfate (
) to remove excess iodine. Extract with Ethyl Acetate. -
Purification: Silica gel column chromatography. 4-Iodo derivatives typically elute later than 4-H precursors due to higher polarizability interactions with silica.
Biological Assay: In Vitro Kinase Inhibition (FRET)
A FRET-based assay (e.g., LanthaScreen) is recommended to quantify the IC50 shift.
Protocol:
-
Preparation: Prepare 3x serial dilutions of 4-H and 4-I compounds in DMSO (start at 10
M). -
Incubation: Mix kinase (e.g., JNK3, 5 nM), Alexa Fluor® labeled tracer (ATP mimic), and Europium-labeled antibody in assay buffer.
-
Treatment: Add compound solutions to the kinase mixture.
-
Measurement: Incubate for 60 min at RT. Measure TR-FRET signal (Excitation: 340 nm, Emission: 665 nm/615 nm).
-
Analysis: Plot the emission ratio against log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.
Workflow Visualization
Caption: Integrated workflow transforming the 4-H precursor into the 4-I active agent and validating potency via kinase assay.
References
-
BenchChem. A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. (2025).[2][3][4][5]
-
Molecules (MDPI). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). (2022).[6][7]
-
Journal of Medicinal Chemistry. Halogen bonding in protein–ligand complexes: implications for drug design. (2015).
-
Chemical Communications. Bioorthogonal 4H-pyrazole “click” reagents. (2023).[7][8]
-
Future Medicinal Chemistry. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues. (2026).
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dspace.mit.edu [dspace.mit.edu]
Publish Comparison Guide: UV-Vis Absorption Spectra of Nitro-Substituted Pyrazoles
Executive Summary: The Electronic Landscape of Nitro-Pyrazoles
Nitro-substituted pyrazoles represent a critical class of compounds in two distinct high-stakes fields: energetic materials (where high density and stability are paramount) and pharmaceuticals (specifically as kinase inhibitor scaffolds).
Characterizing these molecules requires a precise understanding of their electronic transitions. The introduction of a nitro group (
Key Technical Insight
-
4-Nitro-1H-pyrazole exhibits a significant bathochromic (red) shift (
nm) due to linear "through-conjugation" between the ring nitrogen (donor) and the nitro group (acceptor). -
3-Nitro-1H-pyrazole displays a hypsochromic (blue) shift relative to the 4-isomer (
nm) due to cross-conjugation, which interrupts the direct charge transfer pathway.
Mechanistic Principles: Why the Spectra Differ
To interpret the data correctly, one must understand the causality behind the spectral shifts. The UV-Vis spectrum is a direct readout of the energy gap (
The "Push-Pull" Effect
The pyrazole ring acts as an electron donor (specifically the N1-H), while the nitro group is a strong electron acceptor.
-
Linear Conjugation (4-Nitro): The electrons can delocalize directly from N1 through the carbon framework to the nitro group at C4. This stabilization of the excited state lowers the HOMO-LUMO gap, resulting in lower energy (longer wavelength) absorption.
-
Cross Conjugation (3-Nitro): The nitro group at C3 is not linearly aligned with the N1 donor in the resonance hybrid. The electronic communication is less efficient, resulting in a larger energy gap and higher energy (shorter wavelength) absorption.
Visualization: Electronic Transition Pathways
The following diagram illustrates the structural logic dictating the spectral shifts.
Figure 1: Comparative electronic pathways showing why 4-nitro-1H-pyrazole absorbs at a longer wavelength than its 3-nitro isomer.
Comparative Data Analysis
The following data aggregates experimental findings from standardized ethanolic solutions. Note that values may shift slightly (
Table 1: Spectral Properties of Nitro-Pyrazoles[1]
| Compound | Structure | Electronic Character | ||
| Pyrazole (Reference) | Unsubstituted | 210 nm | ~3,500 | |
| 3-Nitro-1H-pyrazole | 260–275 nm | ~8,000 | Cross-conjugated ICT | |
| 4-Nitro-1H-pyrazole | 317 nm | ~12,500 | Linear Conjugated ICT | |
| 3,5-Dimethyl-4-nitropyrazole | Methyls at C3, C5 | 315–320 nm | ~11,000 | Steric hindrance may slightly reduce |
Data Interpretation:
-
Identification: If your unknown sample has a strong band >300 nm, it is highly likely the 4-nitro isomer.
-
Purity Check: The presence of a shoulder at 317 nm in a 3-nitro sample indicates contamination with the 4-isomer, a common byproduct in nitration reactions.
-
Solvent Effect: In non-polar solvents (e.g., Hexane), the charge transfer band (ICT) will hypsochromically shift (move to blue) due to the destabilization of the polar excited state.
Validated Experimental Protocol
To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating workflow. This protocol minimizes common errors such as solvent cut-off interference and concentration saturation.
Reagents & Equipment[2]
-
Solvent: HPLC-grade Ethanol (Cut-off < 210 nm) or Acetonitrile. Do not use Acetone (Cut-off 330 nm).
-
Cuvettes: Fused Silica (Quartz), 10 mm path length. Plastic/Glass absorb UV < 300 nm.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
Step-by-Step Workflow
Figure 2: Self-validating experimental workflow for UV-Vis characterization.
Critical Causality Checks
-
Baseline Correction: Perform this with the exact cuvette and solvent batch used for the sample. Mismatched cuvettes cause baseline drift.
-
Concentration Validation: If Absorbance > 1.0, the detector is saturating, and the linear relationship (Beer-Lambert Law) fails. Dilute until the peak maximum is between 0.4 and 0.8 AU.
-
Solvent Verification: Run a blank scan of your solvent against air. If the solvent absorbs >0.1 AU at 260 nm, it is contaminated or oxidized.
References
- Source for physical properties and purity standards.
-
National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of Pyrazole. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
- Authoritative baseline d
-
PubChem. (2023). Compound Summary: 4-Nitro-1H-pyrazole (CID 16376). National Library of Medicine. Retrieved from [Link]
- Source for structural identifiers and safety d
-
University of Toronto. (n.d.). Interpreting UV-Vis Spectra: Effect of Conjugation. Retrieved from [Link]
- Educational grounding for the b
-
PureSynth. (2023). 3,5-Dimethyl-4-Nitropyrazole Data Sheet. Retrieved from [Link]
- Comparative d
Sources
Safety Operating Guide
Operational Disposal Guide: 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile
Executive Safety Directive
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (IMNPC) presents a complex safety profile due to the coexistence of a high-energy nitro group, a hydrolyzable nitrile group, and a heavy halogen on a nitrogen-rich pyrazole core.
IMMEDIATE ACTION REQUIRED:
-
Treat as Energetic: The nitro-pyrazole motif is structurally related to known energetic materials. Avoid friction, shock, and elevated temperatures during handling.[1]
-
Strict Acid Segregation: The C-5 carbonitrile group poses a risk of Hydrogen Cyanide (HCN) evolution if exposed to acidic waste streams.
-
Halogenated Stream: Due to the iodine substituent, this must be classified as Halogenated Organic Waste .[1]
Hazard Characterization & Causality
To ensure safety, operators must understand the mechanistic reasons behind these disposal protocols.
| Functional Group | Hazard Mechanism | Operational Implication |
| Nitro Group (-NO₂) | Energetic Decomposition: Nitro groups on heteroaromatic rings introduce strain and oxidizing potential. While iodine adds mass (dampening sensitivity), the compound should still be treated as potentially shock-sensitive.[1] | Do not scrape dried material from threads of screw caps. Use plastic spatulas only. |
| Carbonitrile (-CN) | Hydrolysis/Acidolysis: Under acidic conditions (pH < 7), nitrile hydrolysis can release HCN gas, a rapid-acting asphyxiant.[1] | NEVER add to "General Organic" waste containers that may contain acidic byproducts (e.g., TFA, HCl).[1] |
| Iodine (-I) | Heavy Halogen: Iodine is a bulky halogen that requires high-temperature incineration to prevent the formation of toxic organo-iodides in the environment. | Must be routed to High-BTU Incineration with scrubber capabilities. |
Pre-Disposal Stabilization Protocol
Before entering the waste stream, the compound must be stabilized.[1] The protocol differs for pure solids versus reaction mixtures.
A. Pure Solid Waste (Obsolete/Degraded Stock)
-
Primary Risk: Dust explosion and shock sensitivity.
-
Protocol:
-
Do not remove from the original container if possible.
-
If transfer is necessary, wet the solid with a high-flashpoint solvent (e.g., mineral oil or heavy glycol) to desensitize it against friction.[1]
-
Double-bag the container in 6-mil polyethylene bags.
-
B. Reaction Mixtures (Mother Liquors)
-
Primary Risk: Uncontrolled crystallization and pH incompatibility.
-
Protocol:
Waste Segregation Workflow
The following decision tree outlines the logical flow for segregating IMNPC waste.
Figure 1: Decision matrix for segregating 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile waste. Note the critical pH adjustment step for liquid waste to prevent cyanide gas evolution.
Regulatory Classification (RCRA/EPA)
Proper coding is essential for legal compliance and transporter safety. While specific waste codes depend on the final mixture, the following are the baseline classifications for the pure substance.
| Classification Type | Code | Description | Justification |
| Primary Characteristic | D003 | Reactive | Due to the Nitro group and potential for Cyanide generation (if acidified). |
| Toxicity Characteristic | D003 | Reactivity (Cyanide) | Specifically for wastes capable of generating toxic gases (HCN) between pH 2 and 12.[3]5. |
| Hazardous Constituent | Halogenated | -- | Presence of Iodine .[5][6] Must not be mixed with non-halogenated solvents (fuel blending) as it requires scrubbers. |
| DOT Shipping (Pure) | UN 2811 | Toxic Solid, Organic, n.o.s.[1] | General classification for toxic organic solids (Technical name required). |
Emergency Contingencies
Spills (Solid)
-
Evacuate: Clear the immediate area.
-
PPE: Wear Tyvek suit, double nitrile gloves, and a P100 respirator (dust protection).[1]
-
Action: Do NOT sweep dry (friction risk). Cover with a wet absorbent pad (water or oil) to dampen. Scoop damp material into a plastic container.
Spills (Liquid)
-
Ventilate: Open fume hood sashes fully or ventilate the room.
-
Test: Use pH paper to check spill acidity.
-
Neutralize: If acidic, sprinkle Sodium Carbonate over the spill before absorbing.[1]
-
Absorb: Use vermiculite or clay absorbent. Do not use paper towels (combustible).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60136631, 4-iodo-1-methyl-1H-pyrazole-5-carbonitrile. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Specifically D003 Reactivity definitions). Retrieved from [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. my.alfred.edu [my.alfred.edu]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. PubChemLite - 4-iodo-1-methyl-1h-pyrazole-5-carbonitrile (C5H4IN3) [pubchemlite.lcsb.uni.lu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
